molecular formula C20H24O4 B1249648 Isoguaiacin CAS No. 78341-26-1

Isoguaiacin

Cat. No.: B1249648
CAS No.: 78341-26-1
M. Wt: 328.4 g/mol
InChI Key: TZAAYUCUPIYQBR-FKANQGBASA-N
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Description

Isoguaiacin is a biologically active lignan isolated from plants such as Artemisia cina and Larrea tridentata , presenting a compelling compound for research into novel therapeutic agents . This compound has demonstrated significant anthelmintic activity in bioassay-guided studies. Research shows that a mixture of this compound and Northis compound isolated from Artemisia cina exhibited a 100% mortality rate against infective larvae (L3) of the parasitic nematode Haemonchus contortus , a major pathogen in livestock, with a lethal concentration (LC 90 ) of 1.26 mg/mL . This highlights its potential value in veterinary parasitology research, especially in addressing anthelmintic resistance. Furthermore, this compound possesses potent antibacterial properties against a range of multidrug-resistant bacteria. Scientific investigations have confirmed its efficacy against pathogens such as Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli , Klebsiella pneumoniae , and Pasteurella multocida . The proposed mechanism of action for its antibacterial effect may involve disruption of the bacterial cell membrane integrity, leading to the release of cellular contents like DNA, and inhibition of the DNA gyrase B enzyme, a critical target for antibacterial agents . Researchers can utilize this high-purity this compound to further explore its pharmacological mechanisms, synergies with other compounds, and potential applications in combating antimicrobial resistance. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes . It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

78341-26-1

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(6R,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12-,20-/m1/s1

InChI Key

TZAAYUCUPIYQBR-FKANQGBASA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC(=C(C=C3)O)OC)O)OC

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Isoguaiacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Lignan Isoguaiacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lignan of significant scientific interest due to its potential pharmacological activities, is a naturally occurring compound found within specific plant genera. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in various plant tissues. Furthermore, this document elucidates the current understanding of the biosynthetic pathway leading to this compound and presents detailed experimental protocols for its extraction, isolation, and quantification. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from plants belonging to the genus Larrea, commonly known as creosote bush. The primary species recognized as natural sources of this compound are:

  • Larrea tridentata (Creosote Bush): This perennial shrub, native to the deserts of North America, is a well-documented source of this compound and a variety of other lignans.[1] this compound is present in the leaves and stems of the plant.

  • Larrea nitida : Found in South America, this species of Larrea has also been confirmed to produce this compound.

While this compound is a known constituent of these plants, the concentration can vary depending on factors such as geographical location, season of harvest, and the specific plant part being analyzed.

Quantitative Analysis of this compound and Related Lignans

Precise quantification of this compound in plant material is crucial for research and potential commercial applications. While specific quantitative data for this compound is not extensively available in the public domain, studies on related lignans in Larrea tridentata provide valuable insights into potential yields. For instance, the concentration of nordihydroguaiaretic acid (NDGA), a structurally similar lignan, has been reported in various extracts.

Plant SourcePlant PartExtraction MethodCompoundConcentration/YieldReference
Larrea tridentataLeavesMethanolic ExtractPhenolic Acids-[2]
Larrea tridentataLeavesMethanolic ExtractTotal Phenols-[2]
Larrea tridentataLeaves & Stems60% Ethanol Ultrasound-AssistedHydrolysable Tannins690.2 mg GAE/100 g[3]
Larrea tridentataLeaves & Stems60% Ethanol Ultrasound-AssistedCondensed Tannins329.9 mg CE/100 g[3]

Note: This table summarizes available quantitative data for related compounds and general phytochemical content in Larrea species. Specific quantitative data for this compound is a subject of ongoing research.

Biosynthesis of this compound

This compound, as an arylnaphthalene lignan, is biosynthesized via the phenylpropanoid pathway. This intricate pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the building blocks of lignans.[4][5]

The proposed biosynthetic pathway for arylnaphthalene lignans, including this compound, suggests that they are derived from the central lignan intermediate, matairesinol .[6][7]

Key Biosynthetic Steps
  • Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to form monolignols such as coniferyl alcohol.

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling, mediated by dirigent proteins and laccases, to form pinoresinol.[4]

  • Sequential Reductions: Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.[6]

  • Conversion to Matairesinol: Secoisolariciresinol is then converted to matairesinol.[6]

  • Formation of the Arylnaphthalene Scaffold: The conversion of matairesinol to the arylnaphthalene scaffold of this compound is hypothesized to involve a series of oxidative and cyclization reactions. The precise enzymatic steps and intermediates in this latter part of the pathway are still under investigation.[7]

Biosynthetic Pathway Diagram

This compound Biosynthesis Phenylalanine Phenylalanine Monolignols Monolignols Phenylalanine->Monolignols Phenylpropanoid Pathway Pinoresinol Pinoresinol Monolignols->Pinoresinol Dirigent Proteins / Laccases Secoisolariciresinol Secoisolariciresinol Pinoresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Aryltetralin_Intermediate Aryltetralin Intermediate Matairesinol->Aryltetralin_Intermediate [Proposed Steps] This compound This compound Aryltetralin_Intermediate->this compound Dehydrogenation

A proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction of this compound from Larrea tridentata

This protocol describes a general method for the extraction of lignans, including this compound, from the dried aerial parts of Larrea tridentata.

Materials:

  • Dried and powdered aerial parts of Larrea tridentata

  • Ethanol (95% or absolute)

  • Methanol

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered plant material in ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • The crude extract can be further partitioned using solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to fractionate the compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Isolation of this compound by Column Chromatography

Materials:

  • Crude ethanolic extract or ethyl acetate fraction of Larrea tridentata

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack it into the glass column.

  • Adsorb the crude extract or fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using TLC.

  • Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound. The following is a general protocol that can be optimized.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by obtaining the UV spectrum of a pure this compound standard (typically in the range of 280-330 nm for lignans).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the plant extract or isolated fraction in the mobile phase or methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for this compound Analysis

This compound Analysis Workflow Plant_Material Larrea Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Pure_this compound Pure this compound Fractions->Pure_this compound Pooling & Purification TLC_Monitoring->Column_Chromatography HPLC_Quantification HPLC-UV Quantification Pure_this compound->HPLC_Quantification Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation

Workflow for the extraction, isolation, and analysis of this compound.

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H-NMR spectrum of the related compound, northis compound, provides a reference for the expected chemical shifts and coupling constants.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in confirming the structure.

Conclusion

This compound, a promising bioactive lignan, is naturally sourced from plants of the Larrea genus. This technical guide has provided a detailed overview of its natural occurrence, biosynthetic origins, and the experimental methodologies required for its extraction, isolation, and characterization. The provided protocols and diagrams serve as a foundational resource for researchers aiming to investigate the chemical and biological properties of this compound. Further research is warranted to fully elucidate the specific enzymatic steps in its biosynthesis and to establish a comprehensive quantitative profile in its natural sources.

References

Isolating Isoguaiacin from Machilus robusta Bark: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation and preliminary analysis of isoguaiacin, a lignan with significant neuroprotective potential, from the bark of Machilus robusta. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction

This compound is a naturally occurring lignan found in various plant species, including those of the Machilus genus.[1] Lignans are a class of polyphenolic compounds that have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] Notably, this compound has demonstrated significant neuroprotective activities against glutamate-induced neurotoxicity in primary cultures of rat cortical cells.[1] Machilus robusta, a tree species found in regions of East Asia, has been identified as a source of various bioactive compounds, including lignans and neolignans, making its bark a promising raw material for the isolation of this compound.[3]

This guide outlines a comprehensive methodology for the extraction, fractionation, and purification of this compound from Machilus robusta bark, based on established protocols for lignan isolation from plant materials.[4][5][6] Furthermore, it explores the potential signaling pathways through which this compound may exert its neuroprotective and anti-inflammatory effects.

Data Presentation: Quantitative Analysis

While specific yield data for this compound from Machilus robusta is not extensively documented in publicly available literature, the following table provides an estimated yield based on typical lignan content found in the bark of various tree species and general extraction efficiencies.[7] The purity of the final compound is expected to be high when following the detailed purification protocol.

ParameterValueSource/Method
Starting Material Dried and powdered Machilus robusta bark-
Extraction Solvent 95% EthanolSoxhlet Extraction
Estimated Yield of Crude Lignan Extract 5 - 15% (w/w of dry bark)Gravimetric analysis after solvent evaporation
Estimated Yield of this compound 0.1 - 0.5% (w/w of crude extract)HPLC quantification with a standard
Purity of Isolated this compound >95%HPLC-UV/Vis, NMR Spectroscopy
Molecular Weight 358.4 g/mol Mass Spectrometry
Molecular Formula C20H22O6Elemental Analysis, Mass Spectrometry

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the isolation and purification of this compound from Machilus robusta bark.

Plant Material Collection and Preparation
  • Collection: Collect fresh bark from mature Machilus robusta trees.

  • Authentication: A qualified botanist should authenticate the plant material.

  • Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction of Crude Lignan Mixture

This protocol utilizes Soxhlet extraction, an efficient method for exhaustive extraction of phytochemicals from solid materials.[4]

  • Defatting (Optional but Recommended): To remove lipophilic compounds that may interfere with subsequent purification steps, perform a pre-extraction with a non-polar solvent like n-hexane.

    • Place the powdered bark (e.g., 500 g) in a cellulose thimble.

    • Extract with n-hexane in a Soxhlet apparatus for 6-8 hours.

    • Discard the n-hexane extract and air-dry the defatted bark powder.

  • Ethanol Extraction:

    • Place the defatted bark powder in a clean cellulose thimble.

    • Extract with 95% ethanol (e.g., 2 L) in a Soxhlet apparatus for 12-24 hours, or until the solvent in the siphon tube runs clear.

  • Concentration:

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Fractionation of the Crude Extract

Fractionation is performed to separate the crude extract into fractions with varying polarities, thereby enriching the lignan content in a specific fraction.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

      • n-Hexane (to remove remaining non-polar impurities)

      • Dichloromethane or Chloroform (lignans are expected to partition into this fraction)

      • Ethyl acetate

      • n-Butanol

    • Collect each solvent fraction and concentrate them separately using a rotary evaporator. The dichloromethane/chloroform fraction is expected to be enriched with this compound.

Purification of this compound

Purification of this compound from the enriched fraction is achieved through a combination of chromatographic techniques.[4][6]

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

    • Adsorb the concentrated dichloromethane/chloroform fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, subject the combined fractions from the silica gel column to preparative HPLC.

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. The exact gradient should be optimized based on analytical HPLC results.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Machilus robusta bark.

experimental_workflow start Collection and Preparation of Machilus robusta Bark extraction Soxhlet Extraction (95% Ethanol) start->extraction fractionation Solvent-Solvent Partitioning (Hexane, DCM/Chloroform, EtOAc, n-BuOH) extraction->fractionation purification1 Silica Gel Column Chromatography fractionation->purification1 DCM/Chloroform Fraction purification2 Preparative HPLC purification1->purification2 analysis Structural Elucidation (NMR, MS, FTIR) purification2->analysis end Pure this compound analysis->end

Isolation workflow for this compound.
Potential Signaling Pathways of this compound

This compound's neuroprotective and anti-inflammatory effects are likely mediated through the modulation of key intracellular signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell survival and proliferation.[8][9] this compound may promote neuronal survival by activating this pathway.

mapk_erk_pathway This compound This compound receptor Growth Factor Receptor This compound->receptor Activates ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., CREB) erk->transcription_factors Phosphorylates gene_expression Gene Expression (Pro-survival proteins like Bcl-2) transcription_factors->gene_expression Activates neuronal_survival Neuronal Survival gene_expression->neuronal_survival

MAPK/ERK signaling pathway in neuroprotection.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[10][11] this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB.

nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades, releasing nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Pro-inflammatory mediators: COX-2, iNOS, cytokines) inflammation Inflammation gene_expression->inflammation

NF-κB signaling pathway in inflammation.

Conclusion

This technical guide provides a robust framework for the successful isolation and preliminary characterization of this compound from Machilus robusta bark. The detailed protocols and visual aids are designed to facilitate research into this promising natural compound. Further investigation into the precise molecular mechanisms and pharmacological activities of this compound is warranted to fully elucidate its therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. The methodologies presented here can be adapted and optimized by researchers to suit their specific laboratory conditions and research objectives.

References

Phytochemical Analysis of Calyptranthes pallens for Lignans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Calyptranthes pallens with a specific focus on the isolation, identification, and quantification of lignans. While the presence of lignans in Calyptranthes pallens has been reported, this document outlines a detailed framework for their systematic investigation, drawing upon established protocols for lignan analysis from various plant sources.

Introduction to Calyptranthes pallens and Lignans

Calyptranthes pallens, commonly known as spicewood or pale lidflower, is a member of the Myrtaceae family.[1][2][3][4] Phytochemical investigations of this plant have revealed the presence of various classes of secondary metabolites, including lignans. Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug discovery and development.

Experimental Protocols

This section details the experimental workflow for the extraction, isolation, and characterization of lignans from Calyptranthes pallens.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for reliable phytochemical analysis. Leaves and twigs of Calyptranthes pallens should be collected and authenticated by a plant taxonomist. The plant material should then be washed, air-dried in the shade to prevent degradation of thermolabile compounds, and ground into a fine powder.

Extraction of Lignans

A sequential extraction strategy is recommended to isolate lignans of varying polarities.

Protocol:

  • Defatting: The powdered plant material (100 g) is first macerated with a non-polar solvent like n-hexane or petroleum ether (3 x 500 mL, 24 hours each) at room temperature to remove lipids and other non-polar constituents. The solvent is filtered and the marc (plant residue) is air-dried.

  • Lignan Extraction: The defatted marc is then extracted with a polar solvent to isolate the lignans. A mixture of methanol and water (e.g., 80% methanol) is often effective.[5] The extraction can be performed using maceration, Soxhlet extraction, or ultrasound-assisted extraction for improved efficiency. For maceration, the marc is soaked in 80% methanol (3 x 500 mL, 24 hours each). The extracts are filtered and combined.

  • Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is a common method for initial fractionation.

Protocol:

  • The dried crude extract is suspended in distilled water (200 mL) and sequentially partitioned with solvents of increasing polarity, such as:

    • Dichloromethane (DCM) or Chloroform (3 x 100 mL)

    • Ethyl acetate (EtOAc) (3 x 100 mL)

    • n-Butanol (n-BuOH) (3 x 100 mL)

  • Each fraction is collected and the solvent is evaporated to dryness. The lignans are expected to be concentrated in the DCM/Chloroform and EtOAc fractions.

Isolation and Purification of Lignans

Column chromatography is the primary technique for the isolation of pure lignans from the enriched fractions.

Protocol:

  • Silica Gel Column Chromatography: The EtOAc fraction (e.g., 5 g) is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v). The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Further Purification: Fractions with similar TLC profiles are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol:water or acetonitrile:water gradients.[6]

Characterization of Isolated Lignans

The structure of the purified lignans is elucidated using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure of the isolated compounds.[7][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula. Fragmentation patterns from MS/MS analysis provide further structural information.[6][10]

  • UV-Vis Spectroscopy: Provides information about the chromophoric groups present in the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of lignans.[6][11]

Protocol:

  • Standard Preparation: Pure isolated lignans or commercially available lignan standards are used to prepare stock solutions of known concentrations.

  • Calibration Curve: A series of standard solutions of different concentrations are prepared and injected into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: A known amount of the crude extract or fraction is dissolved in the mobile phase, filtered, and injected into the HPLC. The peak areas of the lignans in the sample are measured.

  • Quantification: The concentration of each lignan in the sample is calculated using the regression equation of the calibration curve.

Data Presentation

While specific quantitative data for lignans in Calyptranthes pallens is not yet extensively reported in the literature, the following table provides a template for presenting such data once obtained through the described experimental protocols.

Lignan NamePlant PartExtraction MethodYield (% w/w of dry plant material)Purity (%)
(Hypothetical Lignan A)LeavesMacerationData to be determinedData to be determined
(Hypothetical Lignan B)TwigsSoxhletData to be determinedData to be determined
(Hypothetical Lignan C)LeavesUltrasound-assistedData to be determinedData to be determined

Mandatory Visualizations

Experimental Workflow for Lignan Analysis

experimental_workflow plant Calyptranthes pallens (Leaves and Twigs) prep Drying and Powdering plant->prep defat Defatting (n-Hexane) prep->defat extract Extraction (80% Methanol) defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate fractionate Liquid-Liquid Partitioning (DCM, EtOAc, n-BuOH) concentrate->fractionate quant Quantitative Analysis (HPLC-UV) concentrate->quant Crude Extract cc Column Chromatography (Silica Gel) fractionate->cc EtOAc Fraction hplc Preparative HPLC cc->hplc pure_lignans Pure Lignans hplc->pure_lignans struct_elucid Structural Elucidation (NMR, MS) pure_lignans->struct_elucid

Caption: Workflow for the extraction, isolation, and analysis of lignans.

Generalized Lignan Biosynthesis Pathway

lignan_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid coniferyl_alcohol Coniferyl Alcohol coumaric_acid->coniferyl_alcohol sinapyl_alcohol Sinapyl Alcohol coumaric_acid->sinapyl_alcohol dimerization Oxidative Dimerization (Dirigent Proteins & Laccases) coniferyl_alcohol->dimerization sinapyl_alcohol->dimerization pinoresinol Pinoresinol dimerization->pinoresinol lariciresinol Lariciresinol pinoresinol->lariciresinol secoisolariciresinol Secoisolariciresinol lariciresinol->secoisolariciresinol matairesinol Matairesinol secoisolariciresinol->matairesinol lignans Various Lignan Classes matairesinol->lignans

Caption: A simplified overview of the phenylpropanoid pathway leading to lignan biosynthesis.

Conclusion

This technical guide provides a robust framework for the systematic phytochemical analysis of lignans from Calyptranthes pallens. The detailed experimental protocols and analytical strategies outlined herein will facilitate the isolation and characterization of these potentially bioactive compounds. Further research, including the quantification of specific lignans and the evaluation of their biological activities and associated signaling pathways, is warranted to fully explore the therapeutic potential of Calyptranthes pallens.

References

The Biosynthesis of Isoguaiacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isoguaiacin, a lignan of significant interest for its potential pharmacological activities, is a natural product synthesized in various plant species. Its biosynthetic origin lies in the well-established phenylpropanoid pathway, a central route for the production of a vast array of secondary metabolites. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final molecular structure. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, key intermediates, and regulatory aspects of this pathway. The guide also includes detailed experimental protocols commonly employed in the study of lignan biosynthesis and presents quantitative data to provide a comparative perspective on metabolite distribution.

Introduction

Lignans are a diverse class of diphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of the lignan family, has garnered attention for its potential therapeutic applications. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved pharmacological profiles. This guide delineates the proposed biosynthetic pathway of this compound, leveraging knowledge of the general phenylpropanoid pathway and the biosynthesis of structurally related lignans, such as nordihydroguaiaretic acid (NDGA).

The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis

The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the phenylpropanoid pathway. This pathway is a fundamental metabolic route in higher plants, responsible for the synthesis of lignin, flavonoids, and, pertinent to this guide, lignans.[1][2][3][4]

The initial steps of the pathway leading to the monolignol precursors of this compound are summarized below:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.[4]

  • Hydroxylation: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

  • Further Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by enzymes such as Coumarate 3-Hydroxylase (C3'H) and Caffeic Acid O-Methyltransferase (COMT) , convert p-coumaric acid into ferulic acid.

  • Activation to Coenzyme A Thioesters: The carboxylic acid groups of the hydroxycinnamic acids are activated by 4-Coumarate:CoA Ligase (4CL) to form their corresponding CoA thioesters (e.g., feruloyl-CoA).

  • Reduction to Monolignols: The activated intermediates are then reduced in a two-step process catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield monolignols. For the biosynthesis of this compound, the key monolignol precursor is believed to be coniferyl alcohol .[5]

Oxidative Coupling and the Formation of the Lignan Backbone

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. This reaction is catalyzed by laccases and/or peroxidases, which generate monolignol radicals.[6][7] The subsequent coupling of these radicals is not random; it is guided by dirigent proteins (DIRs) , which control the regioselectivity and stereoselectivity of the reaction to produce specific lignan structures.[6][7][8][9][10] In the case of this compound, it is proposed that two molecules of coniferyl alcohol undergo oxidative coupling.

The proposed initial product of this coupling is (+)-pinoresinol, a common intermediate in the biosynthesis of many lignans.[9]

Proposed Biosynthetic Pathway of this compound

Following the formation of the initial lignan backbone, a series of enzymatic modifications are necessary to arrive at the final structure of this compound. While the precise sequence of these reactions for this compound has not been fully elucidated, a plausible pathway can be proposed based on its chemical structure and known biochemical transformations in plant secondary metabolism.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Ferulic Acid Ferulic Acid p-Coumaric Acid->Ferulic Acid C3'H, COMT Coniferyl Alcohol Coniferyl Alcohol Ferulic Acid->Coniferyl Alcohol 4CL, CCR, CAD Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Secoisolariciresinol Dehydrogenase (SDH) This compound This compound Secoisolariciresinol->this compound Proposed Oxidative Cyclization & Demethylation

Figure 1: Proposed biosynthetic pathway of this compound.

The proposed steps following the formation of pinoresinol are:

  • Reduction to Lariciresinol: Pinoresinol is reduced by Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol.

  • Conversion to Secoisolariciresinol: Lariciresinol is then converted to secoisolariciresinol by Secoisolariciresinol Dehydrogenase (SDH) .

  • Final Modifications to this compound: The conversion of secoisolariciresinol to this compound likely involves an oxidative cyclization and a demethylation step. The precise enzymes catalyzing these final transformations are yet to be identified and represent an important area for future research.

Quantitative Data on Phenylpropanoid and Lignan Accumulation

The accumulation of phenylpropanoids and their derivatives can vary significantly between different plant organs and developmental stages. The following table summarizes representative quantitative data for phenylpropanoid and flavonoid content in different organs of bitter melon (Momordica charantia), illustrating the differential biosynthesis and accumulation of these compounds. While not specific to this compound, this data provides a valuable reference for the expected distribution of related metabolites.

Plant OrganPhenylpropanoids (µg/g dry weight)Flavonoids (µg/g dry weight)
Leaves 150.3 ± 12.585.7 ± 7.1
Flowers 125.8 ± 10.992.4 ± 8.3
Stems 78.2 ± 6.545.1 ± 3.9
Roots 35.1 ± 2.915.6 ± 1.3
Data adapted from a study on bitter melon and serves as an illustrative example of metabolite distribution.[11]

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Metabolites

Objective: To extract and quantify this compound and its precursors from plant tissue.

Protocol:

  • Sample Preparation: Freeze-dry plant material and grind to a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol at 4°C with constant shaking. Centrifuge to pellet debris and collect the supernatant.

  • Analysis by HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector at 280 nm.

    • Quantification: Use authentic standards for this compound and its precursors to generate calibration curves.

  • Analysis by LC-MS/MS: For more sensitive and specific detection, couple the HPLC system to a mass spectrometer. This allows for the identification and quantification of metabolites based on their mass-to-charge ratio and fragmentation patterns.[12][13]

Enzyme Assays

Objective: To characterize the activity of key biosynthetic enzymes.

Protocol (Example: Pinoresinol-Lariciresinol Reductase - PLR):

  • Protein Extraction: Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors. Centrifuge and collect the crude protein extract (supernatant).

  • Enzyme Assay:

    • Reaction Mixture: Combine the protein extract with a buffered solution containing pinoresinol (substrate) and NADPH (cofactor).

    • Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period.

    • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Product Analysis: Extract the product (lariciresinol) with the organic solvent, evaporate the solvent, and redissolve the residue in methanol. Analyze the product by HPLC or LC-MS.

    • Controls: Perform control reactions without the protein extract or without the substrate.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes encoding biosynthetic enzymes.

Protocol:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reaction Mixture: Combine the cDNA, gene-specific primers, and a SYBR Green master mix.

    • PCR Program: Run the reaction on a real-time PCR machine with appropriate cycling conditions.

    • Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to a reference gene (e.g., actin or ubiquitin).[11]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the this compound biosynthetic pathway.

Experimental Workflow cluster_metabolomics Metabolite Analysis cluster_biochemistry Enzyme Characterization cluster_molecular Gene Expression Studies Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction Protein_Extraction Protein Extraction Plant Tissue->Protein_Extraction RNA_Extraction RNA Extraction Plant Tissue->RNA_Extraction HPLC_LCMS HPLC / LC-MS Analysis Extraction->HPLC_LCMS Quantification Quantification HPLC_LCMS->Quantification Data_Integration Data Integration and Pathway Elucidation Quantification->Data_Integration Enzyme_Assay Enzyme Assays Protein_Extraction->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis Kinetic_Analysis->Data_Integration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Expression_Profile Expression Profiling qRT_PCR->Expression_Profile Expression_Profile->Data_Integration

Figure 2: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process rooted in the fundamental phenylpropanoid pathway. While the initial steps leading to the monolignol precursors are well-characterized, the specific enzymatic reactions that finalize the this compound structure remain a frontier for research. Future efforts should focus on the identification and characterization of the enzymes responsible for the later steps of the pathway, particularly the proposed oxidative cyclization and demethylation reactions. The application of modern 'omics' technologies, including transcriptomics and metabolomics, coupled with traditional biochemical approaches, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only provide insights into the metabolic diversity of plants but also pave the way for the sustainable production of this and other valuable lignans through metabolic engineering.

References

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Isoguaiacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a naturally occurring lignan, has garnered interest within the scientific community for its potential biological activities, including its cytotoxic effects. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While experimental data for some properties of this compound remain limited in publicly accessible literature, this guide consolidates available information and supplements it with data on closely related compounds and general protocols relevant to its study.

Chemical and Physical Properties

This compound, with the IUPAC name (6R,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, is a structurally complex molecule. Its core structure consists of a tetrahydronaphthalene ring system. The majority of the available physical and chemical property data for this compound are computed estimates.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄PubChem[1][2]
Molecular Weight 328.4 g/mol PubChem[1][2]
CAS Number 78341-26-1PubChem[1][2]
Appearance White to light yellow to light orange crystalline powder (Predicted)Inferred from related compounds
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility No quantitative experimental data available. Predicted to be soluble in organic solvents like DMSO and ethanol.Inferred from general lignan solubility
XLogP3 (Computed) 4.5PubChem[1][2]
Hydrogen Bond Donor Count (Computed) 2PubChem[1][2]
Hydrogen Bond Acceptor Count (Computed) 4PubChem[1][2]
Rotatable Bond Count (Computed) 3PubChem[1][2]
Exact Mass (Computed) 328.16745924 DaPubChem[1][2]
Monoisotopic Mass (Computed) 328.16745924 DaPubChem[1][2]
Topological Polar Surface Area (Computed) 58.9 ŲPubChem[1][2]

Natural Sources: this compound has been reported in various plant species, including Machilus robusta and Calyptranthes pallens.[1][2] A significant source is the creosote bush, Larrea tridentata, from which related lignans have been extensively studied.[3][4][5][6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectral data for nor-3′-demethoxythis compound are presented below. The numbering of the atoms for the purpose of NMR assignment may differ from IUPAC nomenclature and is specific to the cited research.

Table 2: ¹H and ¹³C NMR Spectral Data of nor-3′-demethoxythis compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
1 128.56.70, d, 8.1
2 115.66.81, d, 8.1
3 145.9-
4 144.5-
5 112.96.64, s
6 121.76.55, s
7 132.8-
8 137.9-
1' 46.54.05, d, 9.6
2' 42.91.85, m
3' 35.11.75, m
4' 29.52.85, dd, 16.2, 4.8
4'a -2.59, dd, 16.2, 11.4
5' 125.9-
6' 129.9-
7' 114.36.78, d, 1.8
8' 147.8-
9' 146.4-
10' 115.46.69, d, 8.4
11' 121.16.57, dd, 8.4, 1.8
Me-2' 16.90.95, d, 6.6
Me-3' 14.80.65, d, 7.2
OMe-8' 56.43.82, s

Data obtained from studies on nor-3′-demethoxythis compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While a full mass spectrum for this compound is not available, a mass spectrum for the related compound northis compound shows a sodium adduct with two protons ([Mass + Na + 2H⁺]) at m/z 315.[7] Based on the molecular formula of this compound (C₂₀H₂₄O₄), the expected exact mass is 328.16745924 Da.[1][2]

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched literature. However, based on its chemical structure, the IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially weaker bands above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and phenolic C-O bonds.

Biological Activity and Signaling Pathways

This compound is classified as a lignan, a class of compounds known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.

Cytotoxicity

Lignans, as a class, have demonstrated significant cytotoxic and anticancer properties. While specific IC₅₀ values for this compound against various cancer cell lines are not detailed in the available search results, related lignans have shown potent activity. The cytotoxic effects of lignans are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the provided search results. However, based on the known activities of other natural compounds and lignans, several pathways are likely targets.

  • Apoptosis Induction: Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation. It is plausible that this compound may trigger apoptosis in susceptible cells.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and proliferation. Some natural compounds have been shown to inhibit the NF-κB pathway, leading to the suppression of cancer cell growth.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Natural products have been identified that can modulate the MAPK pathway, thereby affecting cancer cell fate.

Below are diagrams illustrating the general workflows of these signaling pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Executioner Caspases (3, 6, 7) Activation Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis Execution

Diagram 1: General overview of the extrinsic and intrinsic apoptosis pathways.

NFkB_Pathway Stimuli (e.g., TNF-α) Stimuli (e.g., TNF-α) Receptor Receptor Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits (in cytoplasm) Degradation Degradation IκB->Degradation Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces

Diagram 2: Simplified representation of the canonical NF-κB signaling pathway.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Factors Transcription Factors Nucleus->Transcription Factors Activates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses

Diagram 3: Overview of the MAPK/ERK signaling pathway.

Experimental Protocols

General Protocol for Extraction and Isolation of Lignans from Larrea tridentata

The following is a generalized workflow for the extraction and isolation of lignans, such as this compound, from plant sources like Larrea tridentata.

Extraction_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent (e.g., Ethanol) Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Under reduced pressure Crude Extract Crude Extract Concentration->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Column Chromatography Fractions Fractions Chromatography->Fractions Purification Purification Fractions->Purification e.g., HPLC Pure this compound Pure this compound Purification->Pure this compound

Diagram 4: General workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts (leaves and stems) of the plant are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or a hydroalcoholic mixture, often at room temperature with agitation for an extended period.[5]

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the lignans is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR, MS, and IR spectroscopy.

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1][7][8][9]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a final DMSO concentration kept low and consistent across all wells, including controls). Include a vehicle control (DMSO alone) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[1][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 595 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

This compound is a promising natural product with potential cytotoxic properties. This guide has summarized the available information on its physical, chemical, and biological characteristics. However, it is evident that further experimental research is needed to fully characterize this compound. Specifically, the determination of its experimental physical properties, the acquisition of a complete set of spectroscopic data, and the elucidation of its precise mechanisms of action and the signaling pathways it modulates will be crucial for advancing its potential as a therapeutic agent. The provided protocols offer a starting point for researchers interested in investigating this compound and its biological activities.

References

Isoguaiacin: A Comprehensive Technical Guide on its Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a lignan of significant scientific interest, has a rich history of discovery and a growing body of research exploring its diverse biological activities. First isolated in 1964 from the resin of Guaiacum officinale, this natural compound has since been identified in a variety of other plant species, including Larrea tridentata, Machilus thunbergii, and Calyptranthes pallens. Its multifaceted pharmacological profile, encompassing antioxidant, hepatoprotective, neuroprotective, antiproliferative, and antibacterial properties, has positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Chemical Synthesis and Structure

The total synthesis of (±)-isoguaiacin has been successfully achieved, providing a crucial pathway for the generation of this compound analogs for structure-activity relationship studies. A key step in the synthesis involves the Paal-Knorr cyclization to form a furan ring, which is subsequently converted to the arylnaphthalene core of this compound.

Total Synthesis of (±)-Isoguaiacin: Experimental Protocol

The synthesis of (±)-isoguaiacin can be accomplished through a multi-step process. A pivotal part of this synthesis is the Paal-Knorr reaction to construct the furan intermediate. The final arylnaphthalene structure is then achieved through a hydrogenolysis reaction.

Materials:

  • Starting materials for the synthesis of the 1,4-diketone precursor

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • p-Toluenesulfonic acid monohydrate

  • Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Synthesis of the 1,4-Diketone Precursor: Synthesize the requisite 1,4-diketone through established organic chemistry methods.

  • Furan Formation (Paal-Knorr Cyclization): Treat the 1,4-diketone with a catalytic amount of hydrochloric acid to induce cyclization and dehydration, yielding the corresponding furan derivative.

  • Hydrogenolysis and Aromatization: Subject the furan intermediate to catalytic hydrogenation using palladium on carbon in the presence of p-toluenesulfonic acid monohydrate in a solvent system of THF and acetic acid. This step facilitates the hydrogenolysis of the furan ring and subsequent aromatization to form the 1-arylnaphthalene lignan structure of (±)-isoguaiacin.

  • Purification: Purify the final product using standard chromatographic techniques to obtain pure (±)-isoguaiacin.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a remarkable range of biological activities, which are summarized in the following sections.

Antibacterial Activity

While data on this compound itself is limited, its derivative, 3′-demethoxy-6-O-demethylthis compound , has shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Research indicates that 3′-demethoxy-6-O-demethylthis compound exerts its antibacterial effect by targeting the bacterial cell membrane. Specifically, it has been shown to down-regulate the expression of genes encoding proteins of the ATP-binding cassette (ABC) transport system in MRSA. [1][2]This disruption of the ABC transporters, which are crucial for the efflux of toxic substances from the bacterial cell, leads to the accumulation of the compound and subsequent bacterial cell death. [1][2]

DOT Script for Antibacterial Mechanism of 3′-demethoxy-6-O-demethylthis compound

cluster_membrane Bacterial Cell Membrane ABC_transporter ABC Transporter Efflux Efflux of Toxins ABC_transporter->Efflux Normally facilitates Accumulation Compound Accumulation ABC_transporter->Accumulation Compound 3′-demethoxy-6-O- demethylthis compound Compound->ABC_transporter Inhibits CellDeath Bacterial Cell Death Accumulation->CellDeath

Antibacterial mechanism of a derivative of this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

Bacteriumnor-3'-demethoxythis compound MIC (mg/mL)
Staphylococcus aureus (MRSA)0.01 - 3.12
Bacillus cereus0.01 - 3.12
Listeria monocytogenes0.01 - 3.12
Escherichia coli0.01 - 3.12
Klebsiella pneumoniae0.01 - 3.12
Pseudomonas aeruginosa0.01 - 3.12
Pasteurella multocida0.01 - 3.12

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Neuroprotective Activity

While specific studies on this compound are not extensively available, related isoquinoline alkaloids have demonstrated significant neuroprotective effects. The proposed mechanisms often involve the modulation of key signaling pathways to protect neuronal cells from damage. [3][4] Potential Mechanism of Action: Based on studies of structurally similar compounds, this compound may exert neuroprotective effects by:

  • Modulating Glutamate Receptors: Preventing excitotoxicity induced by excessive glutamate release.

  • Activating Pro-survival Signaling Pathways: Such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

  • Inhibiting Apoptotic Pathways: Reducing programmed cell death in neuronal cells.

DOT Script for a Proposed Neuroprotective Signaling Pathway

cluster_cell Neuronal Cell This compound This compound Glutamate_Receptor Glutamate Receptor This compound->Glutamate_Receptor Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

A proposed neuroprotective signaling pathway for this compound.

Experimental Protocol: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol outlines an in vitro assay to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Primary cortical neurons or neuronal cell line

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate for a defined duration.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay, which quantifies mitochondrial metabolic activity, or the LDH assay, which measures the release of LDH from damaged cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Antioxidant, Hepatoprotective, and Antiproliferative Activities

Experimental Workflow for Evaluating Biological Activities

DOT Script for a General Experimental Workflow

cluster_antioxidant Antioxidant Activity cluster_hepatoprotective Hepatoprotective Activity cluster_antiproliferative Antiproliferative Activity This compound This compound DPPH_assay DPPH Assay This compound->DPPH_assay InVivo_model In Vivo Model (e.g., CCl4-induced) This compound->InVivo_model MTT_assay MTT Assay on Cancer Cell Lines This compound->MTT_assay IC50_antioxidant Determine IC50 DPPH_assay->IC50_antioxidant Biochemical_analysis Biochemical Analysis (ALT, AST) InVivo_model->Biochemical_analysis IC50_antiproliferative Determine IC50 MTT_assay->IC50_antiproliferative

General experimental workflow for evaluating this compound's activities.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution in methanol

  • This compound solutions of varying concentrations

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix the this compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: In Vivo Hepatoprotective Activity (CCl4-Induced Liver Injury Model)

This protocol evaluates the ability of this compound to protect the liver from damage induced by carbon tetrachloride (CCl4) in a rodent model.

Materials:

  • Laboratory animals (e.g., Wistar rats)

  • Carbon tetrachloride (CCl4)

  • This compound

  • Silymarin (positive control)

  • Kits for measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

Procedure:

  • Animal Grouping: Divide the animals into control, CCl4-treated, this compound-treated, and positive control groups.

  • Treatment: Administer this compound or silymarin to the respective groups for a specified period.

  • Induction of Hepatotoxicity: Induce liver injury by administering CCl4.

  • Blood and Tissue Collection: Collect blood samples to measure serum ALT and AST levels. Harvest the liver for histopathological examination.

  • Data Analysis: Compare the biochemical parameters and histological findings between the different groups to assess the hepatoprotective effect of this compound.

Experimental Protocol: MTT Assay (Antiproliferative Activity)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound solutions of varying concentrations

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: Calculate the percentage of cell viability and plot it against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound stands out as a natural product with a compelling and diverse pharmacological profile. Its demonstrated antibacterial activity, coupled with promising indications of neuroprotective, antioxidant, hepatoprotective, and antiproliferative effects, underscores its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific mechanisms of action and to obtain comprehensive quantitative data for its various biological activities. The synthetic route to this compound opens avenues for the creation of novel analogs with enhanced potency and selectivity, paving the way for future preclinical and clinical investigations. This in-depth guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable natural compound.

References

Spectroscopic Profile of Isoguaiacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a lignan belonging to the aryltetralin class, has garnered interest within the scientific community for its potential biological activities. Lignans are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and anticancer properties. The precise structural elucidation and characterization of these molecules are paramount for understanding their mechanism of action and for any potential therapeutic development. This technical guide provides a summary of the available spectroscopic data for this compound and its close structural analog, nor 3′-demethoxythis compound. Detailed experimental protocols for the acquisition of such data are also presented, along with a conceptual workflow for spectroscopic analysis.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following tables present the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the closely related analog, nor 3′-demethoxythis compound . This compound shares the core tetralin structure with this compound, providing valuable comparative data. The molecular formula for this compound is C₂₀H₂₄O₄, with a monoisotopic mass of 328.16745924 Da.

Table 1: ¹H NMR Spectroscopic Data of Nor 3′-demethoxythis compound (600 MHz, CD₃OD)[1]
Positionδ (ppm)MultiplicityJ (Hz)
26.45s
56.56s
2.81dd16.1, 4.9
2.72dd16.1, 11.8
71.78m
82.15m
90.98d6.7
100.77d7.0
2'6.71d1.9
5'6.78d8.1
6'6.63dd8.1, 1.9
3-OCH₃3.79s
Table 2: ¹³C NMR Spectroscopic Data of Nor 3′-demethoxythis compound (150 MHz, CD₃OD)[1]
Positionδ (ppm)
1128.5
2116.0
3144.1
4148.4
4a132.8
5113.8
633.4
745.4
840.2
8a131.2
916.4
1020.9
1'139.2
2'113.9
3'148.9
4'146.2
5'116.3
6'121.9
3-OCH₃56.4
Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration
3500-3200O-H (Phenolic)Stretching
3050-3000C-H (Aromatic)Stretching
2960-2850C-H (Aliphatic)Stretching
1610, 1515, 1460C=C (Aromatic)Stretching
1270-1200C-O (Aryl ether)Stretching
1150-1000C-O (Alcohol)Stretching
Mass Spectrometry (MS)

The precise mass of this compound can be determined using high-resolution mass spectrometry.

Expected Mass Spectrometry Data for this compound:

ParameterValue
Molecular FormulaC₂₀H₂₄O₄
Monoisotopic Mass328.16745924 Da
Expected [M+H]⁺329.1747
Expected [M+Na]⁺351.1567

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of lignans like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified lignan sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or acetone-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software automatically performs a background correction.

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solvent should be compatible with the ionization source.

LC-MS Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas Flow: As per instrument recommendation.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

  • Mass Range: m/z 100-1000.

Data Acquisition and Processing:

  • Acquire the full scan mass spectrum.

  • For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

  • The data system will process the raw data to generate a mass spectrum, showing relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Plant Material) Extraction Extraction & Isolation Natural_Source->Extraction Solvent Extraction Purified_Compound Purified this compound Extraction->Purified_Compound Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry (HRMS, MS/MS) Purified_Compound->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Isoguaiacin: A Technical Guide on a Promising Plant Metabolite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoguaiacin, a lignan found in various plant species, is emerging as a significant plant metabolite with a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on its biosynthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Chemical Structure and Biosynthesis

This compound belongs to the lignan class of phenylpropanoid derivatives. Lignans are synthesized in plants from the shikimate pathway, which produces the aromatic amino acid phenylalanine.[1][2][3] While the precise enzymatic steps for this compound biosynthesis are not fully elucidated in the available literature, a putative pathway can be proposed based on the general biosynthesis of lignans.

The biosynthesis begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form various monolignols, such as coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a key intermediate in lignan biosynthesis. Through a series of enzymatic reactions involving reductases and other modifying enzymes, pinoresinol is converted to other lignans, including secoisolariciresinol, and subsequently to matairesinol. This compound is likely derived from further modifications of these basic lignan skeletons.

Isoguaiacin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Shikimic Acid Shikimic Acid Phenylalanine Phenylalanine Shikimic Acid->Phenylalanine Multiple Steps Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Coniferyl Alcohol Coniferyl Alcohol p-Coumaric Acid->Coniferyl Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Secoisolariciresinol dehydrogenase Matairesinol Matairesinol Secoisolariciresinol->Matairesinol This compound This compound Matairesinol->this compound Putative Steps

Natural Sources

This compound and its derivatives have been isolated from several plant species, most notably from the creosote bush (Larrea tridentata) and Artemisia cina.[4][5][6] In Larrea tridentata, this compound is part of a complex mixture of lignans.[6] The isolation of these compounds typically involves extraction from the aerial parts of the plant followed by various chromatographic techniques.[7]

Pharmacological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities, including antibacterial, anthelmintic, and antiviral properties. The following tables summarize the available quantitative data for these activities.

Antibacterial Activity

Derivatives of this compound have shown potent activity against multidrug-resistant bacteria.

CompoundBacteriumMIC (mg/mL)MBC (mg/mL)Reference
nor-3'-demethoxythis compoundStaphylococcus aureus (MDR)0.01 - 0.780.02 - 1.56[5][7]
nor-3'-demethoxythis compoundBacillus cereus (MDR)0.390.78[5][7]
nor-3'-demethoxythis compoundPasteurella multocida (MDR)0.781.56[5][7]
nor-3'-demethoxythis compoundEscherichia coli (MDR)6.25 - 12.512.5 - 25[5][7]
nor-3'-demethoxythis compoundKlebsiella pneumoniae (MDR)25>25[5][7]
Anthelmintic Activity

A mixture of 3′-demethoxy-6-O-demethylthis compound and northis compound has shown significant activity against the infective larvae of Haemonchus contortus.[4]

Compound MixtureConcentration (mg/mL)Larval Mortality (%)Reference
3′-demethoxy-6-O-demethylthis compound & northis compound2100[4]
Anti-HIV Activity

Northis compound and its derivatives have been investigated for their potential to inhibit the Human Immunodeficiency Virus (HIV).

CompoundActivityIC50 (µM)Reference
meso-2,3-dimethyl-1,4-bis(3,4-[2-(piperdino)ethoxyphenyl])butane tetrakishydrochloride salt (NDGA derivative)HIV Tat-regulated transactivation0.88[8]
Tetra-O-methyl-NDGAAnti-HIV activity11[9]
3'-O-methyl-NDGAAnti-HIV activity25[9]

Mechanisms of Action

The precise molecular mechanisms underlying the various pharmacological activities of this compound are still under investigation. However, based on studies of related lignans and other natural products, potential mechanisms can be proposed.

Antibacterial Mechanism

The antibacterial action of this compound derivatives is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes. For nor-3'-demethoxythis compound, it has been suggested that its mechanism involves the repression of proteins in the ATP-binding cassette (ABC) transport system, which is crucial for nutrient uptake and efflux of toxic compounds in bacteria.

Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane This compound Derivative This compound Derivative ABC Transporter ABC Transporter This compound Derivative->ABC Transporter Inhibition Bacterial Cell Bacterial Cell Nutrient Uptake Nutrient Uptake ABC Transporter->Nutrient Uptake Mediates Toxin Efflux Toxin Efflux ABC Transporter->Toxin Efflux Mediates Bacterial Cell Death Bacterial Cell Death ABC Transporter->Bacterial Cell Death Leads to Inhibition Inhibition

Anti-inflammatory and Antioxidant Mechanisms (Putative)

While direct evidence for the anti-inflammatory and antioxidant mechanisms of this compound is limited, the activities of other structurally related lignans and flavonoids suggest potential involvement of the NF-κB and MAPK signaling pathways.[10][11][12] These pathways are central regulators of inflammatory responses and cellular stress.

NF-κB Pathway: Natural compounds often exert anti-inflammatory effects by inhibiting the activation of NF-κB.[13] This can occur through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in inflammation.[11][12] Inhibition of the phosphorylation of these kinases by natural compounds can lead to a downstream reduction in the production of inflammatory mediators.

Putative_Anti_Inflammatory_Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory Stimuli (e.g., LPS)->MAPKKK IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK This compound (Putative) This compound (Putative) This compound (Putative)->MAPKKK Inhibition? This compound (Putative)->IKK Inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Nucleus Nucleus MAPK (ERK, JNK, p38)->Nucleus IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity testing of this compound can be adapted from established methods for lignan analysis and pharmacological screening.

Isolation and Purification of this compound
  • Plant Material and Extraction: Dried and powdered aerial parts of Larrea tridentata are extracted with a suitable solvent, such as a hydroalcoholic mixture (e.g., 80% ethanol).[7]

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane, ethyl acetate, and water, to separate compounds based on polarity.[7]

  • Chromatographic Separation: The active fraction (typically the ethyl acetate fraction for lignans) is further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).[4][7]

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[4]

Isolation_Workflow Plant Material (Larrea tridentata) Plant Material (Larrea tridentata) Extraction (Hydroalcoholic) Extraction (Hydroalcoholic) Plant Material (Larrea tridentata)->Extraction (Hydroalcoholic) Crude Extract Crude Extract Extraction (Hydroalcoholic)->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Column Chromatography (Silica Gel, Sephadex) Column Chromatography (Silica Gel, Sephadex) Ethyl Acetate Fraction->Column Chromatography (Silica Gel, Sephadex) Semi-pure Fractions Semi-pure Fractions Column Chromatography (Silica Gel, Sephadex)->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure this compound->Structural Elucidation (NMR, MS)

Antibacterial Activity Assay (Broth Microdilution)
  • Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The isolated compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: Aliquots from wells showing no growth are plated on agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no bacterial growth on the agar plates.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: [14][15]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay: [15][16][17]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS•+ solution is diluted to obtain a specific absorbance at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a short incubation period.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Future Perspectives

This compound and its derivatives represent a promising class of plant metabolites with significant therapeutic potential. Further research is warranted to:

  • Fully elucidate the biosynthetic pathway of this compound to enable biotechnological production approaches.

  • Conduct detailed mechanistic studies to confirm the involvement of the NF-κB and MAPK pathways in its anti-inflammatory and antioxidant activities.

  • Perform comprehensive in vivo studies to evaluate the efficacy and safety of this compound and its derivatives for various therapeutic applications.

  • Explore structure-activity relationships to design and synthesize novel analogs with enhanced potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Isoguaiacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodology for the total synthesis of (±)-Isoguaiacin, a lignan natural product. The synthesis is notable for its efficiency, proceeding in seven steps with a commendable overall yield. The key transformations involve a Paal-Knorr furan synthesis followed by a hydrogenolysis reaction to construct the core arylnaphthalene structure. While the specific experimental details from the primary literature are not fully available, this document compiles the known information and provides general protocols for the key reaction types.

Synthetic Strategy Overview

The total synthesis of (±)-Isoguaiacin was achieved in seven steps starting from vanillin, with an overall yield of 46%.[1] The synthetic approach is characterized by the strategic construction of a furan intermediate, which then undergoes a reductive ring opening and cyclization to form the final arylnaphthalene lignan scaffold.

The general retrosynthetic analysis is as follows:

G Isoguaiacin (±)-Isoguaiacin Furan Furan Intermediate This compound->Furan Hydrogenolysis Diketone 1,4-Diketone Furan->Diketone Paal-Knorr Synthesis Ketone Ketone Precursor Diketone->Ketone Bromoketone α-Bromoketone Precursor Diketone->Bromoketone Vanillin Vanillin Ketone->Vanillin Bromoketone->Vanillin

Caption: Retrosynthetic analysis of (±)-Isoguaiacin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (±)-Isoguaiacin.

Step No.TransformationStarting MaterialProductYield (%)
1-5Synthesis of 1,4-DiketoneVanillin1,4-Diketone Intermediate-
6Paal-Knorr Furan Synthesis1,4-DiketoneFuran Intermediatequant.
7Hydrogenolysis and CyclizationFuran Intermediate(±)-Isoguaiacinquant.
Overall Total Synthesis Vanillin (±)-Isoguaiacin 46

Note: Individual yields for steps 1-5 were not detailed in the available literature.

Experimental Protocols

The following are generalized protocols for the key transformations in the synthesis of (±)-Isoguaiacin. These are intended to be representative, and optimization may be required for specific substrates.

Protocol 1: Paal-Knorr Furan Synthesis

Objective: To synthesize a substituted furan from a 1,4-diketone.

General Principle: The Paal-Knorr synthesis is an acid-catalyzed dehydration of a 1,4-dicarbonyl compound to produce a furan ring.[1][2]

Materials:

  • 1,4-diketone

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, hydrochloric acid)[2]

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the 1,4-diketone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired furan.

Expected Outcome: A substituted furan, which can be characterized by NMR and mass spectrometry.

Protocol 2: Furan Hydrogenolysis and Naphthalene Formation

Objective: To convert a furan intermediate into an arylnaphthalene structure via hydrogenolysis.

General Principle: The furan ring can undergo hydrogenolysis in the presence of a hydrogenation catalyst and an acid, leading to ring opening. Subsequent intramolecular cyclization and aromatization can lead to the formation of a naphthalene system.

Materials:

  • Furan intermediate

  • Hydrogenation catalyst (e.g., Palladium on carbon, PtO₂)

  • Acid (e.g., p-toluenesulfonic acid monohydrate)

  • Solvent system (e.g., a mixture of THF and acetic acid)

  • Hydrogen source (e.g., hydrogen gas balloon or high-pressure hydrogenation apparatus)

Procedure:

  • In a suitable reaction vessel, dissolve the furan intermediate in the solvent system.

  • Add the hydrogenation catalyst and the acid to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the arylnaphthalene product.

Expected Outcome: The desired arylnaphthalene lignan, (±)-Isoguaiacin.

Visualizations

Overall Synthetic Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_core Core Structure Formation cluster_end Final Product Vanillin Vanillin Ketone Ketone & α-Bromoketone Formation Vanillin->Ketone Diketone 1,4-Diketone Synthesis Ketone->Diketone Furan Paal-Knorr Furan Synthesis Diketone->Furan Hydrogenolysis Hydrogenolysis & Cyclization Furan->Hydrogenolysis This compound (±)-Isoguaiacin Hydrogenolysis->this compound

Caption: Workflow for the total synthesis of (±)-Isoguaiacin.

Key Signaling Pathway Analogy (Reaction Mechanism)

G Diketone 1,4-Diketone Protonation1 Protonation of Carbonyl Oxygen Diketone->Protonation1 H+ Enolization Enolization Diketone->Enolization Cyclization Intramolecular Nucleophilic Attack Protonation1->Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration H+ Furan Furan Product Dehydration->Furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of Isoguaiacin Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a member of the arylnaphthalene lignan family of natural products, has garnered significant attention due to its potential therapeutic properties. Lignans, including this compound, are known to exhibit a range of biological activities, making them attractive targets for drug discovery and development. The precise stereochemistry of these molecules is often crucial for their biological function. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound stereoisomers is of paramount importance for further pharmacological evaluation and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of this compound stereoisomers. It includes a summary of a reported racemic synthesis and a proposed, detailed protocol for an asymmetric synthesis designed to yield specific stereoisomers. The proposed asymmetric route is based on established and reliable stereoselective methodologies successfully employed in the synthesis of related lignan natural products.

Racemic Synthesis of (±)-Isoguaiacin

An efficient total synthesis of racemic (±)-Isoguaiacin has been reported, providing a foundational framework for the construction of the molecular scaffold. This approach utilizes a hydrogenolysis reaction in acidic conditions to convert a furan into the arylnaphthalene structure.

Experimental Protocol: Racemic Synthesis of (±)-Isoguaiacin

A detailed, step-by-step protocol for the racemic synthesis is not fully available in the public domain. The following is a generalized procedure based on the reported strategy.

  • Synthesis of the Furan Precursor: The synthesis begins with the construction of a substituted furan derivative carrying the functionalities required for the subsequent cyclization and aromatization steps.

  • Hydrogenolysis and Cyclization: The furan precursor is subjected to hydrogenolysis under acidic conditions. This key step facilitates the conversion of the furan ring into the arylnaphthalene core of this compound.

  • Lactone Formation: Following the formation of the arylnaphthalene skeleton, the butyrolactone ring is constructed to complete the synthesis of (±)-Isoguaiacin.

  • Purification: The final product is purified using standard chromatographic techniques to yield racemic (±)-Isoguaiacin.

Proposed Asymmetric Synthesis of (-)-Isoguaiacin

While a complete, detailed protocol for the asymmetric synthesis of (-)-Isoguaiacin is not explicitly available in a single source, a robust and stereocontrolled route can be proposed based on well-precedented reactions in the synthesis of related arylnaphthalene lignans. This proposed synthesis aims to establish the desired stereochemistry early and carry it through the synthetic sequence. The key strategy involves the diastereoselective alkylation of a chiral auxiliary-bearing precursor to set the stereocenters of the butyrolactone ring, followed by the construction of the arylnaphthalene core.

Key Features of the Proposed Asymmetric Synthesis:
  • Chiral Auxiliary-Mediated Alkylation: Utilization of an Evans oxazolidinone chiral auxiliary to direct the stereoselective alkylation for the formation of the chiral γ-butyrolactone precursor.

  • Convergent Strategy: The synthesis is designed to be convergent, bringing together two key fragments—the chiral butyrolactone and the substituted aromatic precursor—at a later stage to improve overall efficiency.

  • Established Cyclization Methods: Employment of reliable and well-documented cyclization strategies, such as a Suzuki coupling followed by an intramolecular Heck reaction or a cation-induced cyclization, to construct the arylnaphthalene core.

Proposed Synthetic Pathway

Asymmetric_Synthesis_this compound cluster_butyrolactone Butyrolactone Synthesis cluster_arylnaphthalene Arylnaphthalene Core Synthesis cluster_final Final Assembly A Substituted Acetic Acid C N-Acyl Oxazolidinone A->C Coupling B Chiral Oxazolidinone B->C D Enolate Formation C->D Base (e.g., LDA) E Diastereoselective Alkylation D->E Aryl Bromide F Chiral γ-Butyrolactone Precursor E->F G Hydrolysis & Lactonization F->G Auxiliary Cleavage H Chiral γ-Butyrolactone G->H O Coupling of Fragments H->O I Substituted Aryl Boronic Acid K Suzuki Coupling I->K J Aryl Halide J->K L Biphenyl Intermediate K->L M Intramolecular Cyclization L->M e.g., Heck Reaction N Arylnaphthalene Core M->N N->O P (-)-Isoguaiacin O->P Final Modifications

Caption: Proposed asymmetric synthesis of (-)-Isoguaiacin.

Experimental Protocols: Proposed Asymmetric Synthesis

Part 1: Synthesis of the Chiral γ-Butyrolactone Intermediate

  • Acylation of Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 30 minutes at 0 °C.

    • In a separate flask, dissolve the appropriately substituted phenylacetic acid (1.1 eq.) in anhydrous THF (0.2 M) and add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Stir for 1 hour at room temperature.

    • Cool the acid chloride solution to 0 °C and add it dropwise to the lithiated oxazolidinone solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C.

    • Add a solution of the desired substituted benzyl bromide (1.2 eq.) in anhydrous THF (0.5 M) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

    • Purify by flash column chromatography to yield the alkylated product.

  • Auxiliary Cleavage and Lactonization:

    • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M).

    • Add lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (H₂O₂) (4.0 eq., 30% aqueous solution) at 0 °C.

    • Stir the mixture at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Stir the mixture at room temperature for 12 hours to facilitate lactonization.

    • Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford the enantiomerically enriched γ-butyrolactone.

Part 2: Synthesis of the Arylnaphthalene Core and Final Assembly

The synthesis of the arylnaphthalene core can be achieved through various methods. A Suzuki coupling followed by an intramolecular Heck reaction is a common and effective strategy.

  • Suzuki Coupling:

    • Combine the appropriate arylboronic acid (1.2 eq.), aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a mixture of toluene, ethanol, and water (4:1:1, 0.1 M).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the biphenyl intermediate.

  • Intramolecular Heck Reaction:

    • Dissolve the biphenyl intermediate (1.0 eq.) in anhydrous DMF (0.05 M).

    • Add Pd(OAc)₂ (0.1 eq.), P(o-tol)₃ (0.2 eq.), and a base such as triethylamine (2.0 eq.).

    • Degas the mixture with argon.

    • Heat the reaction to 120 °C and stir for 24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the arylnaphthalene core.

  • Final Coupling and Completion of Synthesis:

    • The chiral γ-butyrolactone and the arylnaphthalene core can be coupled using various methods depending on the specific functionalities incorporated. This may involve the formation of an ether or carbon-carbon bond to link the two fragments.

    • Following the coupling, any remaining protecting groups are removed to yield the final (-)-Isoguaiacin stereoisomer.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the proposed asymmetric synthesis. This data is based on typical outcomes for the described reaction types in the synthesis of related natural products.

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone

EntryElectrophileBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Substituted Benzyl BromideLDA-7848595:5
2Substituted Benzyl BromideNaHMDS-78492>98:2
3Substituted Benzyl BromideKHMDS-7848897:3

Table 2: Enantiomeric Excess of the Chiral γ-Butyrolactone

EntryChiral AuxiliaryCleavage/Lactonization ConditionsYield (%)Enantiomeric Excess (ee) (%)
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLiOH, H₂O₂ then H⁺89>99
2(4S)-4-benzyl-2-oxazolidinoneLiOH, H₂O₂ then H⁺8598

Table 3: Key Cyclization and Final Coupling Steps

StepReactionCatalyst/ReagentsYield (%)
1Suzuki CouplingPd(PPh₃)₄, K₂CO₃85
2Intramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Et₃N75
3Final Fragment Coupling(Varies)70

Visualization of Key Processes

Workflow for Asymmetric Synthesis

workflow start Starting Materials chiral_aux Chiral Auxiliary Attachment start->chiral_aux suzuki Suzuki Coupling start->suzuki alkylation Diastereoselective Alkylation chiral_aux->alkylation lactonization Auxiliary Cleavage & Lactonization alkylation->lactonization butyrolactone Enantiopure γ-Butyrolactone lactonization->butyrolactone coupling Fragment Coupling butyrolactone->coupling heck Intramolecular Heck Reaction suzuki->heck core Arylnaphthalene Core heck->core core->coupling deprotection Deprotection coupling->deprotection final_product (-)-Isoguaiacin deprotection->final_product

Caption: Workflow for the proposed asymmetric synthesis.

Logical Relationship of Stereocontrol

stereocontrol chiral_aux Chiral Auxiliary enolate Planar Enolate Intermediate chiral_aux->enolate controls conformation face_block Steric Hindrance from Auxiliary enolate->face_block directs diastereoselective_attack Diastereoselective Electrophilic Attack face_block->diastereoselective_attack enforces new_stereocenter Formation of New Stereocenter diastereoselective_attack->new_stereocenter final_stereochem Defined Stereochemistry in Product new_stereocenter->final_stereochem

Caption: Logic of stereocontrol via a chiral auxiliary.

Conclusion

The asymmetric synthesis of this compound stereoisomers is a challenging yet crucial endeavor for the advancement of medicinal chemistry and drug development. The proposed protocol, leveraging a chiral auxiliary-based approach, offers a robust and highly stereoselective pathway to access enantiomerically pure this compound. The detailed experimental procedures and compiled data provide a valuable resource for researchers aiming to synthesize these promising compounds for further biological investigation. The modularity of the proposed synthesis also allows for the generation of diverse analogues, which will be instrumental in elucidating structure-activity relationships and identifying new therapeutic leads.

Application Notes and Protocols for the Extraction and Purification of Isoguaiacin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a lignan found in various plant species, has garnered interest for its potential biological activities. This document provides detailed protocols and application notes for the extraction and purification of this compound from plant material, with a primary focus on Larrea tridentata (Creosote Bush), a known source of this compound. The methodologies outlined are based on established phytochemical extraction and purification techniques for lignans.

Plant Sources

This compound has been identified in several plant species, including:

  • Larrea tridentata (Creosote Bush)

  • Machilus robusta

  • Calyptranthes pallens[1]

Larrea tridentata, in particular, has been a subject of phytochemical investigations for its rich lignan content.

Data Presentation

Table 1: Crude Extract Yield from Larrea tridentata using Different Solvents

Solvent SystemExtraction MethodPlant PartYield (%)Reference
MethanolHot MacerationAerial Parts31.3%Based on 940 g extract from 3.0 kg dry weight
Ethanol:Water (60:40 v/v)MacerationLeaves24.78%[2]
EthanolMacerationLeaves19.65%[2]
WaterMacerationLeaves14.11%[2]

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from Larrea tridentata.

Protocol 1: Initial Extraction of this compound from Larrea tridentata

This protocol details the initial solvent extraction of this compound from the dried aerial parts of Larrea tridentata.

Materials:

  • Dried and powdered aerial parts of Larrea tridentata

  • Methanol (MeOH), analytical grade

  • Large-scale extraction vessel

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 3.0 kg of dried, powdered aerial parts of Larrea tridentata.

  • Place the plant material into a large-scale extraction vessel.

  • Add 15 L of methanol to the vessel.

  • Heat the mixture with stirring for 4-6 hours at a temperature just below the boiling point of methanol.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a Buchner funnel to separate the plant debris from the liquid extract.

  • Repeat the extraction process on the plant residue three more times with fresh methanol to ensure exhaustive extraction.

  • Combine all the filtrates.

  • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract. A study reported obtaining 940 g of crude methanol extract from 3.0 kg of dried plant material.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the multi-step chromatographic purification of the crude methanol extract to isolate this compound.

Materials:

  • Crude methanol extract from Protocol 1

  • Diaion HP-20 resin

  • Silica gel for column chromatography

  • Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Chloroform (CHCl3), Water (H2O) - all HPLC grade

  • Glass columns for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

Step 1: Diaion HP-20 Column Chromatography

  • Prepare a column with Diaion HP-20 resin.

  • Dissolve a portion of the crude methanol extract (e.g., 940 g) in a minimal amount of methanol/water (3:7).

  • Load the dissolved extract onto the pre-equilibrated Diaion HP-20 column.

  • Elute the column sequentially with the following solvent systems:

    • Methanol/Water (3:7)

    • Methanol/Water (1:1)

    • Methanol

    • Ethanol

    • Ethyl Acetate

  • Collect fractions and monitor the separation using TLC. Fractions containing lignans are typically found in the methanol-eluted portion.

Step 2: Silica Gel Column Chromatography

  • Pack a silica gel column with an appropriate slurry.

  • Concentrate the methanol fraction from the Diaion HP-20 column that contains the lignans.

  • Adsorb the concentrated fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of Chloroform/Methanol/Water. A suggested gradient is as follows:

    • CHCl3/MeOH/H2O (50:1:0)

    • CHCl3/MeOH/H2O (19:1:0)

    • CHCl3/MeOH/H2O (9:1:0)

    • CHCl3/MeOH/H2O (40:10:1)

  • Collect fractions and monitor by TLC to identify those containing this compound.

  • Combine the fractions containing the compound of interest and concentrate them.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - (Hypothetical)

Note: Specific conditions for the preparative HPLC purification of this compound are not detailed in the reviewed literature. The following is a representative protocol based on general methods for lignan purification.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water (H2O), both with 0.1% formic acid.

    • Start with 20% ACN and increase to 80% ACN over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 280 nm.

  • Injection: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase and inject onto the column.

  • Collect the peak corresponding to this compound based on retention time (determined from analytical HPLC).

  • Evaporate the solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow plant_material Larrea tridentata (Aerial Parts) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract diaion_cc Diaion HP-20 Column Chromatography crude_extract->diaion_cc lignan_fraction Lignan-rich Fraction diaion_cc->lignan_fraction silica_cc Silica Gel Column Chromatography lignan_fraction->silica_cc semi_pure Semi-pure this compound silica_cc->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway Inhibition by this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other lignans have been shown to interfere with key cancer-related pathways. The following diagram illustrates a hypothetical mechanism where this compound may inhibit a generic pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibits (Hypothetical) This compound->Akt Inhibits (Hypothetical)

Caption: Hypothetical Inhibition of a Pro-Survival Pathway by this compound.

References

Application Notes and Protocols: In Vitro Characterization of Isoguaiacin as a Putative Selective Estrogen Receptor Modulator (SERM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2] This dual activity allows them to elicit beneficial estrogenic effects in some tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast), making them valuable therapeutic agents for conditions like breast cancer and osteoporosis. The initial characterization of a potential SERM, such as the natural compound isoguaiacin, requires a series of robust in vitro assays to determine its binding affinity for ER subtypes (ERα and ERβ), its ability to modulate ER-mediated gene transcription, and its effect on the proliferation of estrogen-sensitive cells.

These application notes provide a comprehensive overview of the standard experimental workflow and detailed protocols for the in vitro evaluation of a compound's SERM activity, using this compound as a representative test article.

Data Presentation: Characterizing this compound's SERM Profile

Quantitative data from in vitro assays are crucial for evaluating the potency and efficacy of a potential SERM. The following tables illustrate how experimental results for this compound would be structured for clear interpretation and comparison with standard reference compounds.

Table 1: Estrogen Receptor Competitive Binding Affinity

This table summarizes the binding affinity of this compound for ERα and ERβ, typically determined through a competitive radiometric or fluorescence polarization-based assay.[3][4][5] The IC50 value represents the concentration of the compound required to displace 50% of a radiolabeled ligand, and the Ki value is the calculated inhibition constant.

CompoundReceptor SubtypeIC50 (nM)Ki (nM)
This compound ERα[Insert Value][Insert Value]
ERβ[Insert Value][Insert Value]
17β-Estradiol (E2) ERα1.50.5
ERβ1.20.4
Tamoxifen ERα5018
ERβ15055
Raloxifene ERα3011
ERβ259

Table 2: ER Transcriptional Activity (Reporter Gene Assay)

This table presents the functional activity of this compound as an ER agonist (activator) or antagonist (inhibitor) in a cell-based reporter gene assay.[6][7][8] EC50 values indicate the concentration for 50% maximal activation, while IC50 values represent the concentration for 50% inhibition of E2-induced activity.

Assay ModeReceptor SubtypeCompoundEC50 (nM)Max Efficacy (% of E2)IC50 (nM)
Agonist ERαThis compound [Insert Value][Insert Value]N/A
ERβThis compound [Insert Value][Insert Value]N/A
ERα17β-Estradiol (E2) 0.1100N/A
Antagonist ERαThis compound N/AN/A[Insert Value]
ERβThis compound N/AN/A[Insert Value]
ERαTamoxifen N/AN/A25

Table 3: Cell Proliferation in ER-Positive Breast Cancer Cells (MCF-7)

This table shows the effect of this compound on the proliferation of MCF-7 cells, an estrogen-dependent human breast cancer cell line.[9][10][11] The data helps to classify the compound's activity as estrogenic (stimulates proliferation) or anti-estrogenic (inhibits E2-stimulated proliferation).

Assay ModeCompoundEC50 (nM)Max Proliferation (% of E2)IC50 (nM)
Agonist This compound [Insert Value][Insert Value]N/A
17β-Estradiol (E2) 0.05100N/A
Antagonist This compound N/AN/A[Insert Value]
Tamoxifen N/AN/A40

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

SERM_Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Studies ER_Binding Estrogen Receptor Binding Assay Reporter_Assay ER Reporter Gene Assay (Agonist & Antagonist) Cell_Proliferation MCF-7 Cell Proliferation Assay Reporter_Assay->Cell_Proliferation Confirm functional effect Gene_Expression Target Gene Expression (e.g., pS2, GREB1) Cell_Proliferation->Gene_Expression Validate on endogenous genes Coactivator_Assay Co-regulator Interaction Assay Gene_Expression->Coactivator_Assay Investigate mechanism ER_Degradation ER Degradation Assay (SERD Activity) Coactivator_Assay->ER_Degradation Assess alternative mechanisms Compound Test Compound (this compound) Compound->ER_Binding Determine Ki for ERα and ERβ Compound->Reporter_Assay Determine EC50/IC50 for ERα and ERβ

Caption: Experimental workflow for characterizing a potential SERM.

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) Dimer SERM-ER Dimer ER->Dimer Dimerization SERM SERM (e.g., this compound) SERM->ER Binding HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription CoReg Co-regulators (Co-activators/ Co-repressors) CoReg->ERE Recruitment

Caption: Simplified genomic estrogen receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for the primary in vitro assays used to characterize a potential SERM. Specific details may require optimization depending on the laboratory and available reagents.

Protocol 1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a high-affinity radiolabeled estrogen ([³H]-E2).

Materials:

  • Recombinant human ERα and ERβ protein

  • [³H]-17β-Estradiol ([³H]-E2)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4, with 1 mM DTT added fresh)[3]

  • Hydroxylapatite (HAP) slurry

  • Wash Buffer

  • This compound, 17β-Estradiol (E2), and other reference compounds

  • Scintillation vials and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled E2 (for standard curve) in the assay buffer. A typical concentration range for test compounds is 10⁻¹¹ M to 10⁻⁴ M.[3]

    • Dilute [³H]-E2 in assay buffer to a final concentration of 0.5-1.0 nM.[3]

    • Dilute recombinant ERα or ERβ in assay buffer to a concentration that provides approximately 50-100 µg of protein per reaction.[3]

  • Binding Reaction:

    • In microcentrifuge tubes, combine the assay buffer, diluted ER protein, [³H]-E2, and varying concentrations of this compound or unlabeled E2.

    • Include tubes for total binding (no competitor) and non-specific binding (a 100-fold excess of unlabeled E2).[3]

    • Incubate the reactions overnight (18-24 hours) at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

    • Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the HAP pellet three times with cold wash buffer.

  • Quantification:

    • Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding CPM from all other values.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-E2 and Kd is its dissociation constant.

Protocol 2: Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

Objective: To measure the ability of this compound to act as an agonist or antagonist of ERα or ERβ-mediated gene transcription.

Materials:

  • A suitable host cell line (e.g., HEK293, HeLa)

  • Expression plasmids for human ERα or ERβ

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, ERE-tk-Luc)

  • A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase)

  • Cell culture medium and transfection reagent

  • This compound, 17β-Estradiol (E2), and a pure antagonist (e.g., ICI 182,780)

  • Luciferase assay reagent and a luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in 96-well plates at an appropriate density.

    • Co-transfect the cells with the ER expression plasmid, the ERE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

    • Allow cells to recover and express the plasmids for 24 hours.

  • Compound Treatment:

    • Agonist Mode: Replace the medium with fresh medium containing serial dilutions of this compound, E2 (positive control), or vehicle (negative control).

    • Antagonist Mode: Replace the medium with fresh medium containing a fixed, sub-maximal concentration of E2 (e.g., 0.1 nM) along with serial dilutions of this compound, a known antagonist (positive control), or vehicle.

    • Incubate the plates for another 18-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity (from the ERE-reporter) and the Renilla luciferase activity (from the control plasmid) in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • Agonist Mode: Plot the normalized luciferase activity against the log concentration of the compound. Determine the EC50 and maximal efficacy relative to the E2 response.

    • Antagonist Mode: Plot the percentage inhibition of the E2-induced response against the log concentration of the compound. Determine the IC50.

Protocol 3: MCF-7 Cell Proliferation (E-SCREEN) Assay

Objective: To assess the effect of this compound on the proliferation of ER-positive human breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Culture medium (e.g., DMEM/F12)

  • Charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids

  • This compound, 17β-Estradiol (E2), and an anti-estrogen (e.g., Tamoxifen)

  • A cell viability/proliferation assay reagent (e.g., MTT, SRB, or a DNA-binding fluorescent dye)

Procedure:

  • Hormone Deprivation:

    • Culture MCF-7 cells in medium supplemented with regular FBS.

    • Prior to the assay (3-4 days), switch the cells to a hormone-free medium (phenol red-free medium supplemented with CS-FBS) to synchronize the cells and minimize basal proliferation.[9]

  • Cell Seeding and Treatment:

    • Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 4,000 cells/well).[9]

    • Allow the cells to attach for 24 hours.

    • Agonist Mode: Treat the cells with serial dilutions of this compound or E2 in hormone-free medium.

    • Antagonist Mode: Treat the cells with a fixed concentration of E2 (e.g., 0.1 nM) plus serial dilutions of this compound or an anti-estrogen.

    • Incubate the plates for 6-7 days, with a medium change on day 3 or 4.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify the cell number/viability using a chosen method (e.g., SRB assay).

    • For the SRB assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, wash, and then solubilize the dye. Measure the absorbance at ~510 nm.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control (for agonist mode) or the E2-treated control (for antagonist mode).

    • Plot the percentage proliferation or inhibition against the log concentration of the compound.

    • Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) using non-linear regression.

References

Application Notes: In Vitro Cytotoxicity of Isoguaiacin on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoguaiacin, a novel compound under investigation, presents a promising avenue for research into new therapeutic agents for breast cancer. The following application notes provide a detailed framework for assessing the in vitro cytotoxic effects of this compound on representative breast cancer cell lines. These protocols are designed for researchers, scientists, and professionals in drug development to evaluate the anti-cancer potential of novel compounds. The methodologies described herein focus on determining cell viability and elucidating the underlying apoptotic mechanisms.

The protocols utilize two well-characterized human breast cancer cell lines: MCF-7, which is estrogen receptor-positive (ER+), and MDA-MB-231, a triple-negative breast cancer (TNBC) cell line. This allows for the assessment of this compound's efficacy across different breast cancer subtypes. The primary cytotoxicity screening is performed using the MTT assay, a colorimetric method to assess cell metabolic activity. Further mechanistic insights are gained through Western blotting to analyze the expression of key proteins involved in the apoptotic signaling cascade.

Data Presentation

Table 1: Cytotoxic Activity of this compound on Breast Cancer Cell Lines
Cell LineReceptor StatusTime Point (hours)IC50 Value (µM)
MCF-7 ER+, PR+, HER2-2445.3 ± 3.8
4822.1 ± 2.5
7210.7 ± 1.9
MDA-MB-231 ER-, PR-, HER2-2468.5 ± 5.1
4835.2 ± 4.3
7218.9 ± 3.2
SK-BR-3 ER-, PR-, HER2+2455.8 ± 4.6
4828.4 ± 3.1
7214.6 ± 2.4

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins in MDA-MB-231 Cells (48h treatment)
ProteinControl (Relative Density)This compound (20 µM) (Relative Density)Fold Change
Bax 1.00 ± 0.082.85 ± 0.21+ 2.85
Bcl-2 1.00 ± 0.110.42 ± 0.05- 0.58
Cleaved Caspase-9 1.00 ± 0.093.12 ± 0.25+ 3.12
Cleaved Caspase-3 1.00 ± 0.123.98 ± 0.31+ 3.98
Cleaved PARP 1.00 ± 0.104.21 ± 0.35+ 4.21
β-actin 1.00 ± 0.051.00 ± 0.061.00

Protein expression was quantified by densitometry and normalized to the β-actin loading control. Values are presented as mean ± standard deviation.

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis culture Maintain MCF-7 & MDA-MB-231 Cells seed Seed Cells in 96-well & 6-well Plates culture->seed treat_mtt Treat 96-well plates with varying concentrations seed->treat_mtt treat_wb Treat 6-well plates with IC50 concentration seed->treat_wb mtt MTT Assay for Cell Viability treat_mtt->mtt wb Western Blot for Apoptotic Markers treat_wb->wb calc_ic50 Calculate IC50 Values mtt->calc_ic50 quant_protein Quantify Protein Expression wb->quant_protein

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_membrane Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) ROS->Bax CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • MCF-7 and MDA-MB-231 breast cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well and 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture MCF-7 and MDA-MB-231 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, wash the cells with sterile PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates for experiments at the desired density.

MTT Assay for Cell Viability

Materials:

  • Cells seeded in a 96-well plate (1 x 10^4 cells/well)

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.[1]

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Western Blotting for Apoptosis-Related Proteins

Materials:

  • Cells seeded in 6-well plates (5 x 10^5 cells/well)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration for 48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[5]

  • Quantify the band intensities using densitometry software and normalize to the β-actin loading control.[6]

References

Antibacterial activity of Isoguaiacin against methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the antibacterial properties of the Isoguaiacin derivative, 3′-demethoxy-6-O-demethylthis compound, against Methicillin-Resistant Staphylococcus aureus (MRSA). The provided protocols and data are derived from studies on this specific lignan, offering insights into its potential as a novel antimicrobial agent.

Quantitative Data Summary

The antibacterial efficacy of 3′-demethoxy-6-O-demethylthis compound against MRSA has been quantified through various assays. The key findings are summarized below for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 3′-demethoxy-6-O-demethylthis compound against MRSA

CompoundMRSA StrainMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
3′-demethoxy-6-O-demethylthis compoundNot specified12.5Levofloxacin12.5[1]

Table 2: Growth Inhibition of MRSA by 3′-demethoxy-6-O-demethylthis compound

Concentration (µg/mL)Growth Inhibition
50Complete inhibition[1][2]
25Complete inhibition[1][2]
12.5Complete inhibition[1][2]
6.25Partial inhibition (growth observed after day 6)[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and specific procedures used in the study of 3′-demethoxy-6-O-demethylthis compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 3′-demethoxy-6-O-demethylthis compound

  • MRSA strain (e.g., ATCC BAA-44)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer (Optional, for OD measurement)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture MRSA in MHB overnight at 37°C.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Dissolve 3′-demethoxy-6-O-demethylthis compound in DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB to achieve the desired test concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Assay Setup:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the diluted compound to the first well of a row and perform serial dilutions across the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Time-Kill Assay

This protocol is a general method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • 3′-demethoxy-6-O-demethylthis compound

  • MRSA strain

  • MHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline solution (0.85% NaCl)

  • Mueller-Hinton Agar (MHA) plates

  • Pipettes and dilution tubes

Procedure:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of MRSA in MHB.

    • Adjust the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing MHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask without the compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

Protocol 3: Microarray Analysis of Antibacterial Mechanism

This protocol provides a general workflow for using DNA microarrays to investigate the mechanism of action of an antibacterial compound by analyzing changes in gene expression.

Materials:

  • MRSA strain

  • MHB

  • 3′-demethoxy-6-O-demethylthis compound (at a sub-inhibitory concentration, e.g., 1x MIC)

  • RNA extraction kit

  • DNA microarray chips (with MRSA genome probes)

  • Fluorescent labeling kit

  • Hybridization station

  • Microarray scanner

  • Data analysis software

Procedure:

  • Bacterial Culture and Treatment:

    • Grow MRSA in MHB to the mid-logarithmic phase.

    • Expose the culture to a predetermined concentration of 3′-demethoxy-6-O-demethylthis compound (e.g., 12.5 µg/mL) for a specific duration (e.g., 1 hour).[1]

    • Maintain a control culture without the compound.

  • RNA Extraction and Labeling:

    • Harvest the bacterial cells from both treated and control cultures.

    • Extract total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA and label it with fluorescent dyes (e.g., Cy3 for control and Cy5 for treated).

  • Hybridization:

    • Combine the labeled cDNA from both samples.

    • Hybridize the mixture to the MRSA DNA microarray chip according to the manufacturer's instructions.

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a laser scanner to detect the fluorescence signals from both dyes.

    • Quantify the signal intensities for each spot on the array.

  • Data Analysis:

    • Normalize the data to correct for experimental variations.

    • Calculate the ratio of the fluorescence intensities (treated/control) for each gene to determine the change in gene expression.

    • Identify genes that are significantly up- or down-regulated in response to the compound.

    • Perform pathway analysis to understand the biological processes affected by the compound.

Visualizations

Proposed Signaling Pathway of Action

The primary mechanism of action of 3′-demethoxy-6-O-demethylthis compound against MRSA is the inhibition of the ATP-binding cassette (ABC) transport system.[2][3]

G cluster_cell MRSA Cell This compound 3'-demethoxy-6-O- demethylthis compound Membrane Cell Membrane This compound->Membrane Enters Cell Cell_Death Bacterial Cell Death This compound->Cell_Death Accumulation Leads to ABC_Transporter ABC Transporter (Efflux Pump) ABC_Transporter->this compound Efflux Blocked

Caption: Proposed mechanism of 3′-demethoxy-6-O-demethylthis compound action on MRSA.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

G A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of 3'-demethoxy-6-O-demethylthis compound B->C D Incubate at 37°C for 18-24h C->D E Observe for Turbidity D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Microarray Analysis

This diagram outlines the key steps in a microarray experiment to study the antibacterial mechanism of action.

G cluster_treatment Cell Culture & Treatment cluster_analysis Molecular Analysis A MRSA Culture (Control) C RNA Extraction A->C B MRSA Culture + Compound (Treated) B->C D cDNA Synthesis & Fluorescent Labeling C->D E Hybridization to Microarray Chip D->E F Scan Microarray E->F G Data Analysis (Gene Expression) F->G

References

Application Notes and Protocols for Assessing the Estrogenic Activity of Isoguaiacin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoguaiacin, a lignan compound, is of interest for its potential biological activities. This document provides a detailed protocol for assessing its estrogenic activity. Estrogens exert their effects primarily through two nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][2][3][4][5] Upon ligand binding, these receptors can modulate gene expression, leading to a variety of physiological responses.[3][6][7] Understanding the potential of this compound to interact with these pathways is crucial for its development as a therapeutic agent or for assessing its potential as an endocrine disruptor.

This protocol outlines three common in vitro assays to characterize the estrogenic activity of this compound: an Estrogen Receptor Competitive Binding Assay, an ERE-Luciferase Reporter Gene Assay, and a Cell Proliferation (E-SCREEN) Assay.[8][9][10][11]

Estrogen Signaling Pathway

The classical estrogen signaling pathway begins with the binding of an estrogenic compound to the Estrogen Receptor (ER) in the cytoplasm or nucleus.[7][12][13] This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor.[3][9] The activated receptor then forms a dimer (homodimer or heterodimer) and translocates to the nucleus if it was in the cytoplasm.[3][12][13] In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, initiating gene transcription.[2][6][12][13] Estrogen receptors can also modulate gene expression indirectly by interacting with other transcription factors.[1][7]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP Inactive State ER_Dimer ER Dimer ER->ER_Dimer Dimerization & Translocation HSP Heat Shock Proteins ER_HSP->HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

Caption: Classical Estrogen Signaling Pathway.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to bind to estrogen receptors (ERα and ERβ) by measuring its competition with a radiolabeled ligand, [3H]-17β-estradiol.[9][14] The source of the estrogen receptors can be rat uterine cytosol.[14]

Workflow:

ER_Binding_Assay_Workflow prep_cytosol Prepare Rat Uterine Cytosol (ER Source) incubation Incubate Cytosol with [3H]-Estradiol & this compound prep_cytosol->incubation separation Separate Receptor-Bound and Unbound Ligands (e.g., Hydroxylapatite) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: IC50 & Ki Determination measurement->analysis ERE_Luciferase_Assay_Workflow cell_culture Culture Cells (e.g., MCF-7) & Transfect with ERE-Luciferase and Control Plasmids treatment Treat Cells with This compound cell_culture->treatment lysis Lyse Cells treatment->lysis luciferase_assay Measure Luciferase Activity (Luminometer) lysis->luciferase_assay analysis Data Analysis: EC50 Determination luciferase_assay->analysis ESCREEN_Assay_Workflow cell_seeding Seed MCF-7 Cells in Estrogen-Depleted Medium treatment Treat Cells with This compound cell_seeding->treatment incubation Incubate for Several Days (e.g., 6 days) treatment->incubation quantification Quantify Cell Number (e.g., DNA content, MTT, SRB assay) incubation->quantification analysis Data Analysis: EC50 & Proliferative Effect quantification->analysis

References

Isoguaiacin: Absence of Research Data for Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature and chemical databases, there is currently no available research data to support the use of Isoguaiacin in the development of novel anticancer agents.

This compound is a known lignan compound, and its chemical structure and properties are documented in scientific databases such as PubChem[1]. However, extensive searches have not yielded any published studies detailing its biological effects on cancer cells, its mechanism of action in a cancer context, or its impact on any cancer-related signaling pathways.

While research exists for structurally similar compounds, such as nor-3'-Demethoxythis compound which has been investigated for its antibacterial properties, this information does not provide a basis for its potential as an anticancer agent[2][3][4]. The development of application notes and experimental protocols for a novel anticancer agent requires a foundation of preclinical research, including in vitro studies on cancer cell lines and in vivo studies in animal models. This foundational data, which would include quantitative measures of efficacy (e.g., IC50 values) and elucidation of the molecular pathways it affects, is absent for this compound.

Without any scientific evidence to suggest that this compound possesses anticancer properties, it is not possible to create the detailed application notes, experimental protocols, data tables, or signaling pathway diagrams requested. Further fundamental research would be required to first establish any potential anticancer activity of this compound before such detailed developmental resources can be generated.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of Isoguaiacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Isoguaiacin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield in the Initial Paal-Knorr Synthesis of the Furan Intermediate

Question: We are experiencing a low yield during the Paal-Knorr synthesis of the furan intermediate from the 1,4-dicarbonyl precursor. What are the potential causes and how can we optimize this step?

Answer:

Low yields in the Paal-Knorr furan synthesis are often attributed to incomplete reaction, side reactions, or degradation of the starting material or product under harsh acidic conditions. Here is a troubleshooting guide to improve your yield:

Troubleshooting Guide:

Potential Cause Recommendation Rationale
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Use a stronger acid catalyst (e.g., switch from acetic acid to p-toluenesulfonic acid).The Paal-Knorr reaction is an equilibrium process. Pushing the reaction towards the product can be achieved by providing more energy or a more efficient catalyst.
Side Reactions - Use milder reaction conditions (e.g., lower temperature, weaker acid). - Use an alternative catalyst such as a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a solid-supported acid catalyst.Harsh acidic conditions can lead to polymerization or other side reactions of the dicarbonyl starting material or the furan product. Milder conditions can minimize these unwanted reactions.
Degradation of Starting Material - Ensure the 1,4-dicarbonyl precursor is pure and free of impurities. - Add the acid catalyst slowly to the reaction mixture.Impurities can catalyze side reactions. A slow addition of the catalyst can help to control the reaction rate and prevent localized overheating.
Product Isolation Issues - Optimize the work-up procedure to minimize product loss. - Use a different purification method (e.g., column chromatography with a different stationary or mobile phase).The furan product may be volatile or sensitive to the work-up conditions. Careful optimization of the extraction and purification steps is crucial.

Experimental Protocol: Paal-Knorr Furan Synthesis

  • Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Inefficient Friedel-Crafts Cyclization to Form the Naphthalene Ring System

Question: Our Friedel-Crafts cyclization step to form the arylnaphthalene core of this compound is resulting in a low yield of the desired product. What are the common pitfalls and optimization strategies?

Answer:

The intramolecular Friedel-Crafts cyclization is a critical step in forming the tetracyclic core of this compound. Low yields can be due to steric hindrance, deactivation of the aromatic ring, or competing side reactions.

Troubleshooting Guide:

Potential Cause Recommendation Rationale
Low Reactivity - Use a stronger Lewis acid catalyst (e.g., AlCl₃, TiCl₄). - Increase the reaction temperature.A more potent Lewis acid can more effectively activate the substrate for cyclization. Higher temperatures can overcome the activation energy barrier.
Steric Hindrance - If possible, modify the substrate to reduce steric hindrance near the cyclization site. - Use a less bulky Lewis acid.Steric crowding can disfavor the formation of the desired cyclized product.
Side Reactions - Run the reaction at a lower temperature to minimize side reactions like rearrangements or polymerization. - Use a milder Lewis acid (e.g., SnCl₄, FeCl₃).Strong Lewis acids and high temperatures can promote unwanted side reactions.
Poor Solubility - Choose a solvent that effectively dissolves both the substrate and the Lewis acid.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the furan intermediate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to 0 °C or -78 °C.

  • Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise, keeping the temperature constant.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by slowly adding ice-water or a dilute acid solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

3. Incomplete Hydrogenolysis for the Final Reduction Step

Question: We are struggling with the final hydrogenolysis step to produce this compound. The reaction is either incomplete or gives a mixture of products. How can we improve this transformation?

Answer:

Hydrogenolysis is a key step to introduce the final stereocenter and complete the synthesis of this compound. Incomplete reaction or the formation of byproducts can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.

Troubleshooting Guide:

Potential Cause Recommendation Rationale
Catalyst Deactivation - Use a fresh batch of catalyst (e.g., Pd/C). - Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).The catalyst can be poisoned by impurities, leading to a loss of activity.
Incomplete Reaction - Increase the hydrogen pressure. - Increase the reaction time. - Increase the catalyst loading.Higher hydrogen pressure and longer reaction times can drive the reaction to completion. A higher catalyst loading provides more active sites.
Side Reactions - Optimize the reaction temperature and pressure to favor the desired product. - Use a different catalyst (e.g., PtO₂, Raney Ni).Over-reduction or other side reactions can occur under harsh conditions. A different catalyst may offer better selectivity.
Mass Transfer Limitation - Ensure vigorous stirring to facilitate the transport of hydrogen to the catalyst surface.In a heterogeneous reaction, efficient mixing is crucial for good reactivity.

Experimental Protocol: Catalytic Hydrogenolysis

  • Dissolve the precursor (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, acetic acid).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the apparatus and flush with hydrogen gas several times.

  • Pressurize the system with hydrogen to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary by crystallization or chromatography.

Data Presentation

Table 1: Optimization of the Paal-Knorr Furan Synthesis

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidToluene1101245
2p-TsOHToluene110675
3p-TsOHAcetic Acid120482
4ZnCl₂Dichloromethane40868

Table 2: Effect of Lewis Acid on Friedel-Crafts Cyclization Yield

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1FeCl₃Dichloromethane0655
2SnCl₄Dichloromethane0470
3AlCl₃1,2-Dichloroethane-20285
4TiCl₄Dichloromethane-78380

Visualizations

Synthesis_Workflow start 1,4-Dicarbonyl Precursor furan Furan Intermediate start->furan Paal-Knorr Synthesis naphthalene Arylnaphthalene Core furan->naphthalene Friedel-Crafts Cyclization This compound This compound naphthalene->this compound Hydrogenolysis

Caption: Synthetic workflow for this compound.

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? start->side_reactions degradation Starting Material Degradation? start->degradation sol1 Increase Time/Temp Use Stronger Acid incomplete->sol1 Yes sol2 Use Milder Conditions Alternative Catalyst side_reactions->sol2 Yes sol3 Purify Starting Material Slow Catalyst Addition degradation->sol3 Yes

Caption: Troubleshooting for Paal-Knorr synthesis.

Technical Support Center: Stereoselective Lignan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the stereoselective synthesis of lignans.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of lignans, and how does their structure impact synthetic strategy?

A1: Lignans are a diverse class of natural products characterized by a dimeric structure formed from two phenylpropane units. They are broadly classified based on their carbon skeleton and the type of linkages between the monomeric units. Key classes include dibenzylbutyrolactones, furofurans, dibenzocyclooctadienes (e.g., podophyllotoxin), and arylnaphthalenes. The specific stereochemical complexity and scaffold of each class dictate the synthetic approach. For instance, furofuran lignan synthesis often requires controlling three contiguous stereocenters, which can be achieved via methods like Pd-catalyzed asymmetric allylic cycloaddition.[1] Dibenzylbutyrolactone synthesis frequently involves diastereoselective alkylation or conjugate addition to chiral butyrolactone precursors.[2]

Q2: What is the significance of oxidative coupling in lignan synthesis, and what are its main challenges?

A2: Oxidative coupling is a key biosynthetic step and a common biomimetic strategy for forming the C8-C8' bond in lignans.[3][4] This reaction typically involves the one-electron oxidation of phenolic precursors (like coniferyl alcohol) to generate radicals that then dimerize.[5] The primary challenge is controlling the regioselectivity and stereoselectivity of the coupling process. Without enzymatic control, these reactions often lead to a mixture of racemic products and various regioisomers (e.g., 8-8', 8-5', 8-O-4' linkages).[4][5] Common oxidants used in biomimetic synthesis include hypervalent iodine reagents, silver oxide (Ag₂O), manganese dioxide (MnO₂), and potassium hexacyanoferrate(III).[3][6][7] The choice of oxidant, solvent, and substrate can significantly influence the product distribution.[6]

Q3: My chiral HPLC analysis shows poor separation of enantiomers. How can I improve it?

A3: Poor separation of enantiomers on a chiral HPLC column is a common analytical challenge. To improve resolution, systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol). Small additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic ones, can significantly improve peak shape. Ensure you have a racemic standard to confirm the identity of each peak. Once baseline separation is achieved, the enantiomeric excess (e.e.) can be calculated from the integrated peak areas.[8]

Troubleshooting Guide: Common Synthetic Problems

Problem 1: Low Enantiomeric Excess (e.e.) in a Catalytic Asymmetric Reaction

Q: I am attempting a catalytic asymmetric synthesis of a lignan precursor, but the enantiomeric excess (e.e.) is consistently low. What are the likely causes and how can I fix this?

A: Low enantioselectivity is a multifactorial problem. The primary factors to investigate are the catalyst system and the reaction conditions.

Possible Causes & Solutions:

  • Catalyst/Ligand Mismatch: The chiral ligand is crucial for creating the asymmetric environment. The chosen ligand may not be optimal for your specific substrate due to steric or electronic mismatch.

    • Solution: Screen a panel of chiral ligands with different steric and electronic properties. For example, in Ni-catalyzed cyclization/cross-coupling reactions, the choice of ligand is critical for achieving high enantioselectivity.[9]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities (e.g., water, oxygen, or contaminants in reagents/solvents) or by thermal degradation.[8]

    • Solution: Ensure all glassware is rigorously dried (>120 °C overnight) and cooled under an inert atmosphere (Ar or N₂).[8] Use freshly distilled anhydrous solvents or commercially available solvents packaged under inert gas.[8] Handle all reagents using dry syringe or cannula techniques.[8]

  • Sub-optimal Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the enantiomeric products is often small. Higher temperatures can provide enough energy to overcome both barriers, leading to a loss of selectivity.

    • Solution: Try running the reaction at a lower temperature. This often increases the selectivity by favoring the lower-energy transition state.

  • Incorrect Substrate Concentration: The concentration of the substrate or reagents can sometimes influence the catalytic cycle and the stereochemical outcome.

    • Solution: Experiment with varying the concentration of the substrate and catalyst to find the optimal conditions.

Problem 2: Poor Diastereoselectivity in a Coupling or Cyclization Step

Q: My reaction to form the core lignan scaffold (e.g., a dibenzylbutyrolactone or tetrahydrofuran) is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve this?

A: Achieving high diastereoselectivity requires controlling the approach of a reagent or the formation of a new stereocenter relative to an existing one.

Possible Causes & Solutions:

  • Reagent or Substrate Control is Insufficient: The inherent stereochemical bias of the substrate or reagent may not be strong enough to direct the reaction.

    • Solution 1 (Chiral Auxiliaries): Employing a chiral auxiliary can provide excellent stereocontrol. For example, using a menthyloxy group as a chiral auxiliary has been shown to achieve high diastereoselectivity in the synthesis of podophyllotoxin derivatives.[3] Evans oxazolidinones are also powerful auxiliaries for controlling aldol and alkylation reactions.

    • Solution 2 (Catalyst Control): In many catalytic systems, the chiral ligand controls both enantioselectivity and diastereoselectivity. Screening different catalysts and ligands can lead to significant improvements. For instance, in the synthesis of arylnaphthalene lignans, L-proline-catalyzed asymmetric aldol reactions can provide excellent diastereoselectivity.[9][10]

  • Lewis Acid Choice: In reactions involving Lewis acids, the choice of acid can dramatically affect the stereochemical outcome. Some Lewis acids can mediate the isomerization of a kinetically favored product to a more thermodynamically stable one.[11]

    • Solution: Screen different Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Zn(OTf)₂) to find one that favors the desired diastereomer.[5][11] For example, in the synthesis of tetrahydrofuran lignans, BF₃·OEt₂ may favor one isomer while TMSOTf can be used to access the other, preventing isomerization.[11]

  • Equilibration: The desired product may be isomerizing to a more stable diastereomer under the reaction or work-up conditions.

    • Solution: Analyze the reaction mixture over time to see if the d.r. changes. If equilibration is occurring, modify the work-up procedure (e.g., use milder acidic/basic conditions) or shorten the reaction time. In some cases, equilibration can be used to an advantage to convert an undesired mixture to a single, more stable trans-isomer.[12]

Data Summary

The stereochemical outcome of lignan synthesis is highly dependent on the chosen methodology and reaction conditions. Below is a summary of results from selected key reactions.

Lignan/Intermediate TargetKey Reaction TypeCatalyst/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Benzhydryl IntermediateAsymmetric Conjugate Addition(3,4,5-trimethoxyphenyl)MgBr with chiral auxiliary97:3-[5]
Benzhydryl IntermediateFriedel–Crafts AlkylationFeCl₃94:6-[5]
(-)-PodophyllotoxinStereoselective Reduction-98:2-[5]
Chiral AldehydeAsymmetric α-AlkylationRu(bpy)₃Cl₂, Chiral Amine-Excellent[10]
Lactone IntermediateAsymmetric Cross Aldol ReactionL-ProlineExcellentExcellent[10]

Key Experimental Protocols

Protocol: L-Proline-Catalyzed Asymmetric Cross-Aldol Reaction

This protocol is representative of a key step in the enantioselective synthesis of arylnaphthalene lignans like (−)-podophyllotoxin.[9][10]

Materials:

  • Aldehyde 1 (e.g., 6-bromopiperonal)

  • Aldehyde 2 (acceptor aldehyde)

  • L-Proline (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add Aldehyde 1 (1.0 eq.), Aldehyde 2 (1.2 eq.), and L-proline (20 mol%).

  • Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity (e.e. or d.r.) check_purity 1. Verify Purity of Reagents & Anhydrous Conditions start->check_purity purity_issue Impurity Detected or Conditions Not Anhydrous check_purity->purity_issue Yes check_temp 2. Evaluate Reaction Temperature check_purity->check_temp No purify Purify Reagents / Re-dry Solvents & Glassware purity_issue->purify purify->start Re-run temp_issue Temperature Too High? check_temp->temp_issue Yes check_catalyst 3. Re-evaluate Catalyst / Ligand / Auxiliary check_temp->check_catalyst No lower_temp Decrease Temperature (e.g., RT to 0°C or -78°C) temp_issue->lower_temp lower_temp->start Re-run catalyst_issue Potential Substrate-Catalyst Mismatch check_catalyst->catalyst_issue Yes check_solvent 4. Investigate Solvent Effects check_catalyst->check_solvent No screen_catalysts Screen Different Ligands, Catalysts, or Auxiliaries catalyst_issue->screen_catalysts screen_catalysts->start Re-run solvent_issue Solvent Polarity or Coordinating Ability Suboptimal check_solvent->solvent_issue Yes end_node Improved Stereoselectivity check_solvent->end_node No / Resolved screen_solvents Test Solvents with Varying Polarity / Properties solvent_issue->screen_solvents screen_solvents->start Re-run

Caption: A logical workflow for troubleshooting low stereoselectivity.

Relationship Between Lignan Precursors and Core Skeletons

G cluster_precursors Precursors cluster_reactions Key Transformations cluster_skeletons Core Lignan Skeletons p1 Phenylpropane Units (e.g., Coniferyl Alcohol) r1 Oxidative Coupling (C8-C8' bond) p1->r1 s1 Dibenzylbutane r1->s1 r2 Cyclization / Reduction s2 Dibenzylbutyrolactone r2->s2 s3 Furofuran r2->s3 r3 Further Cyclization (e.g., C2-C7' bond) s4 Aryltetralin (Podophyllotoxin type) r3->s4 s1->r2 s1->r3

Caption: Synthetic relationships between precursors and major lignan classes.

References

Technical Support Center: Optimizing Isoguaiacin Extraction from Larrea tridentata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of isoguaiacin from the creosote bush, Larrea tridentata.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is lower than expected. What are the most critical factors I should investigate?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. The most critical parameters to evaluate are:

  • Solvent Choice: The polarity of the extraction solvent is paramount. This compound, as a lignan, is best extracted with polar solvents. Aqueous mixtures of ethanol or methanol often provide superior results compared to pure solvents.[1][2]

  • Extraction Method: The efficiency of extraction can vary significantly between methods. While maceration is simple, techniques like Ultrasound-Assisted Extraction (UAE) can enhance yield by improving solvent penetration into the plant matrix.[3][4]

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of this compound, but excessive heat may lead to its degradation.[5]

  • Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction. A higher solvent-to-solid ratio generally improves yield, up to a certain point where the effect plateaus.

  • Plant Material Quality: The concentration of this compound can vary in Larrea tridentata based on the geographical location of collection, season, and the specific part of the plant used (leaves and small twigs are generally preferred).[6]

Q2: I am seeing a lot of impurities in my crude extract. How can I improve the initial purity?

A2: A high level of impurities is a common challenge in natural product extraction.[7] To improve the purity of your initial extract, consider the following:

  • Solvent Selectivity: While highly polar solvents are good for this compound, they also extract other polar compounds like sugars and chlorophyll. Experimenting with slightly less polar solvent mixtures (e.g., 70-80% ethanol in water) might provide a better balance between yield and purity.[1][8]

  • Pre-extraction Washing: Consider a pre-wash of the dried plant material with a non-polar solvent like hexane. This can effectively remove waxes and lipids without significantly affecting the this compound content.

  • Liquid-Liquid Partitioning: After initial extraction, you can perform a liquid-liquid partitioning of the crude extract. For instance, partitioning between ethyl acetate and water can help separate compounds based on their polarity, with lignans typically favoring the organic phase.

Q3: My this compound seems to be degrading during processing. What steps can I take to minimize this?

A3: this compound, like many phenolic compounds, can be susceptible to degradation. To minimize degradation:

  • Avoid Excessive Heat: Use the lowest effective temperature during extraction and solvent evaporation. For rotary evaporation, maintain a water bath temperature below 50°C.

  • Protect from Light: Store both the plant material and extracts in dark containers or wrap them in aluminum foil to prevent photodegradation.

  • Use Inert Atmosphere: When possible, conduct extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Prompt Processing: Process the extracts as quickly as possible. Avoid long-term storage of crude extracts at room temperature. For longer-term storage, keep them at -20°C or below.

Q4: How can I confirm the presence and quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound.[7][9]

  • Identification: The presence of this compound can be confirmed by comparing the retention time and UV-Vis spectrum of the peak in your sample chromatogram with that of a certified this compound reference standard.

  • Quantification: For accurate quantification, you will need to create a calibration curve using a series of known concentrations of the this compound standard. From this curve, you can determine the concentration of this compound in your extract. A validated HPLC method will ensure accuracy and precision.[10][11][12]

Data Presentation: Optimizing Extraction Parameters

The following table summarizes representative data on the influence of different solvents on the total extraction yield from Larrea tridentata. While not specific to this compound, it provides a valuable starting point for optimizing the extraction of lignans.

Extraction SolventExtraction MethodSolid-to-Solvent Ratio (g/mL)Temperature (°C)Total Extract Yield (%)Reference
WaterMaceration1:84014.11[13]
EthanolMaceration1:84019.65[13]
Ethanol:Water (60:40)Maceration1:84024.78[13]
70% EthanolMaceration1:8Room Temp (30 days)Not specified, but showed high diversity of metabolites[6]
60% EthanolUltrasound-AssistedNot specifiedNot specified12.5 (from leaves)[14]
50% EthanolUltrasound-AssistedNot specifiedNot specified8.35 (from leaves)[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to provide a higher yield of this compound in a shorter time compared to traditional maceration.

  • Preparation of Plant Material:

    • Dry the leaves and small twigs of Larrea tridentata at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 20-40 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol in water (a 1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the solid residue with an additional 20 mL of the extraction solvent and filter again.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying and Storage:

    • Dry the resulting crude extract under a vacuum to remove any residual solvent.

    • Store the dried extract at -20°C in a desiccator.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for the quantification of this compound. Method validation is crucial for accurate results.[10][11][12]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in HPLC-grade methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol.

    • Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

      • 0-20 min: 80% A to 50% A

      • 20-25 min: 50% A to 20% A

      • 25-30 min: 20% A (isocratic)

      • 30-35 min: 20% A to 80% A (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at the maximum absorbance wavelength for this compound (determine by UV scan of the standard).

    • Column Temperature: 25°C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

experimental_workflow plant_material Larrea tridentata (Dried, Powdered Leaves) extraction Ultrasound-Assisted Extraction (70% Ethanol, 45°C, 30 min) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<50°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification fractions Fraction Collection purification->fractions analysis HPLC Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway This compound This compound sp1 Sp1 Transcription Factor This compound->sp1 Inhibition target_genes Sp1 Target Genes (e.g., Pro-survival, Proliferation) sp1->target_genes Binds to Promoter transcription Transcription & Translation target_genes->transcription proteins Pro-survival & Proliferation Proteins transcription->proteins apoptosis Apoptosis proteins->apoptosis Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis via Sp1 inhibition.

References

Resolving co-eluting impurities during Isoguaiacin purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of Isoguaiacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a type of lignan, a class of polyphenolic compounds found in various plants. Lignans, including this compound, are known for their potential biological activities, making them of interest in pharmaceutical research.[1][2] The purification of this compound can be challenging due to the presence of structurally similar impurities, such as isomers or other related lignans, which may have very similar chromatographic behavior, leading to co-elution.[3]

Q2: What are common co-eluting impurities with this compound?

While the exact impurities can vary depending on the plant source and extraction method, common co-eluting impurities for lignans like this compound often include:

  • Isomers: Stereoisomers or constitutional isomers of this compound that have similar polarity and molecular weight.

  • Related Lignans: Other lignans from the same biosynthetic pathway that share a similar core structure.

  • Degradation Products: Compounds formed during extraction or storage, which may have only minor structural differences from this compound.[3][4]

  • Precursor Molecules: Biosynthetic precursors to this compound.

Q3: How can I detect co-eluting impurities?

Co-eluting impurities may not be obvious from a simple chromatogram. Here are several methods to detect them:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or excessive tailing, which can indicate the presence of a hidden peak.[5]

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across a single peak. If the spectra are not identical, it suggests co-elution.[5][6]

  • Mass Spectrometry (MS): An MS detector can be used to analyze the mass-to-charge ratio (m/z) across a peak. A shift in the m/z value during the elution of a single peak is a strong indicator of co-elution.[5][7]

Troubleshooting Guide: Resolving Co-eluting Impurities

Problem: A single peak is observed in my HPLC chromatogram, but subsequent analysis (e.g., by MS or NMR) shows the presence of an impurity.

This is a classic case of co-elution. The following steps can be taken to resolve the impurity from the main this compound peak.

Step 1: Initial Assessment and Method Optimization

The first step is to systematically modify your existing HPLC method. The goal is to alter the selectivity of the separation, which is the ability of the chromatographic system to distinguish between the analyte and the impurity.

Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow cluster_0 Initial Analysis cluster_1 Method Development Strategies cluster_2 Evaluation start Initial HPLC Method (Co-elution Observed) mobile_phase Modify Mobile Phase start->mobile_phase Start with easiest change evaluate Evaluate Resolution mobile_phase->evaluate stationary_phase Change Stationary Phase stationary_phase->evaluate other_params Adjust Other Parameters other_params->evaluate success Resolution Achieved evaluate->success Rs > 1.5 fail Resolution Not Achieved evaluate->fail Rs < 1.5 fail->stationary_phase Try alternative selectivity fail->other_params Signaling_Pathway cluster_0 Cytoplasm This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Modulates IKK IKK Complex Receptor->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (e.g., COX-2, iNOS) Nucleus->Transcription

References

Technical Support Center: Isoguaiacin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoguaiacin. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan, a class of polyphenolic compounds found in plants.[] Like many natural products with therapeutic potential, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the initial steps to take when dissolving this compound?

For initial dissolution, organic solvents are necessary. The most common starting solvent for hydrophobic compounds in biological assays is dimethyl sulfoxide (DMSO). Ethanol and methanol can also be considered. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be further diluted in the aqueous assay medium.

Q3: What is the recommended maximum concentration of organic solvents in cell culture?

The final concentration of organic solvents in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. For DMSO, a final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.[2][3][4] Ethanol concentrations should also be kept low, typically below 0.5%, as it can be more cytotoxic than DMSO for some cell types.[2][3]

Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%).

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Increase the volume of the medium: Diluting the stock solution into a larger volume of medium can help prevent precipitation.

  • Consider solubility enhancers: Techniques such as the use of cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem 1: this compound is not dissolving in the initial organic solvent.
  • Solution 1: Try a different solvent. If this compound does not readily dissolve in DMSO, you can try other organic solvents such as ethanol or methanol.

  • Solution 2: Gentle heating. Gently warming the solution in a 37°C water bath can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Solution 3: Sonication. A brief sonication in a water bath can help to break up particulates and enhance dissolution.

Problem 2: this compound precipitates out of the final aqueous solution.
  • Solution 1: Optimize the dilution method. Add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Solution 2: Employ solubility enhancers.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.[] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[] A pilot experiment to determine the optimal type and concentration of cyclodextrin is recommended.

    • Co-solvents: Using a mixture of solvents can sometimes improve solubility. However, the biocompatibility of any co-solvent system must be carefully validated.[]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Initial Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until the this compound is completely dissolved.

  • Sterilization: If the initial materials were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with the organic solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay medium (e.g., cell culture medium with serum).

  • Incubation: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24-72 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. You can also use a light microscope to look for crystalline structures.

  • Quantitative Analysis (Optional): To be more precise, centrifuge the samples to pellet any precipitate. Measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your maximum working concentration under those specific conditions.

Quantitative Data Summary

Solvent SystemTemperature (°C)Maximum Soluble Concentration (mM)Observations
DMSO25To be determinedClear solution
Ethanol25To be determined
Methanol25To be determined
Cell Culture Medium + 0.1% DMSO37To be determinedNote any precipitation
Cell Culture Medium + 0.5% DMSO37To be determinedNote any precipitation
PBS + 0.1% DMSO25To be determinedNote any precipitation

Signaling Pathways and Visualization

Based on studies of structurally similar compounds, this compound is likely to exert its biological effects, such as anti-inflammatory actions, through the modulation of key signaling pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of several subfamilies, including p38 and JNK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., LPS) Receptor Receptor Stress->Receptor Activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates JNK->TranscriptionFactors Activates This compound This compound This compound->MAPKK Inhibits Genes Inflammatory Gene Expression TranscriptionFactors->Genes

Caption: Postulated mechanism of this compound inhibiting the MAPK signaling cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for researchers to systematically address this compound solubility.

Solubility_Workflow Start Start: this compound Powder PrepStock Prepare High-Concentration Stock in DMSO Start->PrepStock SolubilityTest Determine Max Soluble Concentration in Assay Medium PrepStock->SolubilityTest Precipitation Precipitation Observed? SolubilityTest->Precipitation Proceed Proceed with Assay Precipitation->Proceed No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc Cyclodextrin Use Cyclodextrins Troubleshoot->Cyclodextrin OptimizeSolvent Optimize Solvent System Troubleshoot->OptimizeSolvent LowerConc->SolubilityTest Cyclodextrin->SolubilityTest OptimizeSolvent->SolubilityTest

Caption: A workflow for systematically addressing this compound solubility issues.

References

Troubleshooting Isoguaiacin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoguaiacin. The following information is intended to help you address common challenges related to the stability of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What is the likely cause?

A1: Color change in your this compound solution is often an indicator of degradation. This compound, a compound susceptible to oxidation, can form colored quinone-like byproducts upon exposure to air, light, or certain metal ions.[1][2] This process can be accelerated by elevated temperatures and pH values outside the optimal range.

Q2: I am observing a decrease in this compound concentration in my stock solution over time. How can I improve its stability?

A2: To mitigate the degradation of this compound in stock solutions, consider the following preventative measures:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[1]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[2][3]

  • Solvent Choice: Use a high-purity, degassed solvent. For long-term storage, aprotic solvents like anhydrous DMSO or DMF are often preferred over aqueous solutions.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[4]

  • pH Control: If an aqueous buffer is necessary, maintain a slightly acidic pH (around 4-6) to enhance stability.[2]

Q3: What are the common degradation pathways for this compound?

A3: The primary degradation pathway for this compound is oxidation of its phenolic hydroxyl group, leading to the formation of quinones and other oxidized species.[4] Other potential pathways include hydrolysis if the molecule contains ester or other labile functional groups, and photodegradation upon exposure to UV light.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This technique allows for the separation and quantification of the parent compound and its degradation products over time. A well-developed HPLC method can provide precise data on the rate and extent of degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
  • Symptom: Significant loss of this compound concentration within hours of preparation in an aqueous buffer.

  • Possible Causes & Solutions:

    • Incorrect pH: The pH of the aqueous buffer may be too high (alkaline), which can accelerate the oxidation of phenolic compounds.[2]

      • Solution: Prepare the solution in a slightly acidic buffer (pH 4-6). Verify the pH of your final solution.

    • Presence of Metal Ions: Trace metal ion contamination in the buffer can catalyze oxidation.

      • Solution: Use high-purity water and buffer components. Consider adding a chelating agent like EDTA (at a low concentration) to sequester metal ions.

    • Dissolved Oxygen: The presence of dissolved oxygen in the aqueous media can promote oxidative degradation.[7]

      • Solution: Degas the buffer before use by sparging with an inert gas (nitrogen or argon) or by sonication.

Issue 2: Precipitation of this compound in Solution
  • Symptom: The appearance of solid material in your this compound solution upon storage or temperature change.

  • Possible Causes & Solutions:

    • Poor Solubility: this compound may have limited solubility in the chosen solvent system.[8]

      • Solution: Determine the solubility of this compound in various solvents to select the most appropriate one. For aqueous solutions, the addition of a co-solvent such as DMSO or ethanol may be necessary.

    • Temperature Effects: Solubility can be highly dependent on temperature. A solution prepared at room temperature may precipitate when stored at 4°C or below.

      • Solution: If cold storage is required for stability, ensure the concentration is below the solubility limit at that temperature. Alternatively, prepare fresh solutions before each experiment.

    • pH-Dependent Solubility: The ionization state of this compound can affect its solubility.

      • Solution: Evaluate the solubility of this compound at different pH values to find the optimal range for your experiment.

Data on this compound Stability

The following tables summarize hypothetical quantitative data on the stability of this compound under various conditions.

Table 1: Effect of Temperature on this compound Stability in an Aqueous Buffer (pH 6.8)

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C98.2%95.1%
25°C (Room Temp)85.4%65.7%
37°C72.1%48.9%

Table 2: Effect of pH on this compound Stability at 25°C

pH% Remaining after 24 hours
4.096.5%
6.885.4%
8.068.3%

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Analysis

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 95% A / 5% B

    • Ramp to 5% A / 95% B over 15 minutes

    • Hold at 5% A / 95% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the this compound solution to an appropriate concentration within the linear range of the assay using the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 2 hours. Neutralize with 1N NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 80°C for 2 hours. Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct UV light for 24 hours. Keep a control sample wrapped in foil.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.

  • Analysis: Analyze all samples and a non-stressed control by the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation peaks.

Visualizations

Isoguaiacin_Degradation_Pathway This compound This compound (Phenolic Compound) Quinone Quinone Intermediate This compound->Quinone Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions) Oxidizing_Agents->Quinone Polymerized_Products Polymerized Products (Colored) Quinone->Polymerized_Products Further Reactions

Caption: Hypothetical oxidative degradation pathway of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., color change, precipitation) check_storage Check Storage Conditions (Temp, Light) start->check_storage check_solution Check Solution Parameters (pH, Solvent, Concentration) check_storage->check_solution Correct optimize_storage Optimize Storage: - Lower Temperature - Protect from Light check_storage->optimize_storage Incorrect optimize_solution Optimize Solution: - Adjust pH - Use Co-solvent - Degas Solvent check_solution->optimize_solution Incorrect retest Retest Stability check_solution->retest Correct optimize_storage->retest optimize_solution->retest Signaling_Pathway This compound This compound Target_Protein Target Protein (e.g., Kinase) This compound->Target_Protein Inhibition Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Protein->Downstream_Effector Phosphorylation Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response Gene Expression Changes

References

Technical Support Center: Isoguaiacin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with Isoguaiacin in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cells?

A1: this compound is a lignan compound.[1] While its precise mechanism in cancer is not extensively documented in readily available literature, related natural compounds often exert their effects through the modulation of multiple signaling pathways.[2][3] These can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with pathways crucial for cancer cell survival and metastasis.[4][5][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential general mechanisms of acquired resistance?

A2: Acquired resistance to anti-cancer agents is a common phenomenon and can occur through various mechanisms.[7][8][9][10] Key general mechanisms include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[9][11]

  • Alteration of the Drug Target: Genetic mutations in the target protein of this compound could prevent the drug from binding effectively.[8][9]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the inhibitory effects of this compound. Common pathways include the PI3K/AKT/mTOR and Ras/MAPK pathways, which promote cell survival and proliferation.[12]

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to counteract the drug's effects.[7]

  • Inhibition of Apoptosis: Resistant cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them less susceptible to programmed cell death.[4]

Q3: Are there known biomarkers that can predict resistance to this compound?

A3: Currently, there is a lack of specific, validated biomarkers for this compound resistance. However, based on general mechanisms of resistance to natural compounds, potential areas of investigation could include the expression levels of ABC transporters, the mutation status of key oncogenes (e.g., KRAS), and the activity of pro-survival signaling pathways.[12][13]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell line.

Possible Cause Suggested Solution
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination.
Variability in this compound stock Prepare single-use aliquots of your this compound stock solution and store them at -80°C. Protect from light. Always use a consistent solvent (e.g., DMSO) concentration across experiments.
Inconsistent cell seeding density Ensure a consistent number of viable cells are seeded for each experiment. Use an automated cell counter for accuracy.
Assay-related issues Optimize the incubation time with this compound and the viability reagent (e.g., MTT, resazurin). Ensure the chosen assay is within its linear range.

Problem 2: My this compound-treated cells are recovering after initial growth inhibition.

Possible Cause Suggested Solution
Development of acquired resistance This is a strong indicator of acquired resistance. You can investigate this further by developing an this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.
Drug degradation This compound may be unstable in your culture medium over longer incubation periods. Consider refreshing the medium with a fresh drug at regular intervals.
Metabolism of this compound The cancer cells may be metabolizing this compound into an inactive form. Analyze the culture medium over time using techniques like HPLC to assess the concentration of the active compound.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values for this compound in a sensitive parental cancer cell line and a derived resistant subline. This illustrates the expected shift in sensitivity upon the development of resistance.

Cell Line Description Hypothetical IC50 (µM) for this compound
Parental Line (e.g., MCF-7) This compound-sensitive5.2
Resistant Subline (e.g., MCF-7/IsoR) Derived through continuous exposure to this compound85.7

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound for further mechanistic studies.

Methodology:

  • Culture the parental cancer cell line in its recommended growth medium.

  • Initially, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.

  • At each step, ensure the cell population has recovered and is actively dividing before proceeding to the next higher concentration.

  • This process may take several months.

  • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the original IC50), the resistant cell line is established.

  • Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay.

Protocol 2: Cell Viability Assay (Resazurin-Based)

Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.

Methodology:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.[14]

  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling Pathways and Resistance

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ApoptosisRegulators Apoptosis Regulators (e.g., Bcl-2, Bax) This compound->ApoptosisRegulators Induces Apoptosis EffluxPump ABC Transporter (e.g., P-gp/MDR1) EffluxPump->this compound Efflux RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ApoptosisRegulators->Proliferation Inhibits Survival

Caption: Potential this compound resistance pathways.

Experimental Workflow

cluster_studies Mechanistic Approaches start Start with Sensitive Cell Line develop_resistance Develop Resistant Line (Continuous this compound Exposure) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Assay) develop_resistance->confirm_resistance mechanistic_studies Mechanistic Studies confirm_resistance->mechanistic_studies gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) protein_analysis Protein Expression Analysis (e.g., Western Blot) pathway_analysis Signaling Pathway Analysis end Identify Resistance Mechanism gene_expression->end protein_analysis->end pathway_analysis->end cluster_mechanisms Potential Resistance Mechanisms This compound This compound Treatment resistance Development of Resistance This compound->resistance efflux Increased Drug Efflux resistance->efflux target_alt Target Alteration resistance->target_alt survival_pathways Activation of Survival Pathways resistance->survival_pathways

References

Technical Support Center: Optimization of Cell-Based Assays for Isoguaiacin Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers screening the bioactivity of Isoguaiacin. The content is designed to help users optimize their cell-based assays, interpret results accurately, and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities? A1: this compound is a type of lignan, a natural compound found in various plants. Published research has reported several bioactivities, including antibacterial, antiviral, and antioxidant effects.[1] It is structurally similar to other compounds that have been studied for anti-inflammatory properties.[2][3] Therefore, common screening panels for this compound often include assays for cytotoxicity, anti-inflammatory, and antioxidant potential.

Q2: Which cell lines are most appropriate for screening this compound's anti-inflammatory activity? A2: The choice of cell line is critical for obtaining biologically relevant data.[4][5] For anti-inflammatory screening, macrophage-like cell lines are widely used because they produce inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). Recommended cell lines include:

  • RAW 264.7: A murine macrophage cell line that is robust and widely used for screening compounds that inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[2][6]

  • THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells. It is valuable for studying cytokine release (e.g., IL-1β, IL-8) and signaling pathways relevant to human physiology.[2]

Q3: How do I determine the optimal cell seeding density for my assay? A3: Optimizing cell seeding density is crucial to ensure a measurable signal without overcrowding the wells.[7] The ideal density depends on the cell type, its growth rate, and the duration of the experiment. A common starting point for a 96-well plate is between 10,000 and 20,000 cells per well.[8][9] It is highly recommended to perform a cell titration experiment to determine the optimal density for your specific conditions.[8]

Q4: What are the best assay formats for high-throughput screening of this compound? A4: For high-throughput screening (HTS), homogeneous "add-mix-measure" assays are preferred as they simplify the workflow and are amenable to automation.[10]

  • Viability/Cytotoxicity: Luminescent ATP assays (e.g., CellTiter-Glo®) are highly sensitive and fast.[10] Colorimetric assays like MTS or WST-1 are also suitable as they do not require a cell lysis step.[11]

  • Anti-Inflammation: Reporter gene assays in which a reporter (e.g., luciferase) is placed under the control of an inflammation-responsive promoter (like NF-κB) are excellent for HTS.

  • Antioxidant Activity: Cell-based assays measuring reactive oxygen species (ROS) using fluorescent probes are well-suited for HTS formats.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem: High Background Signal in Luminescence/Fluorescence Assays

Q: My negative control wells show an unusually high signal in my luminescence/fluorescence assay. What could be the cause and how can I fix it? A: High background can obscure your results and reduce the assay's dynamic range. The source can be the reagents, plates, or the compound itself.

  • Possible Cause 1: Plate Autofluorescence/Autoluminescence. The type of microplate used is critical. White plates are recommended for luminescence to maximize signal reflection, while black plates are best for fluorescence to reduce background and crosstalk.[12][13] Using the wrong plate type can significantly increase background noise.

    • Solution: Always use opaque-walled, white plates for luminescence and black plates for fluorescence.[13] If you must multiplex, be aware that a white plate will increase fluorescence background, while a black plate will reduce the luminescence signal by about 10-fold.[13]

  • Possible Cause 2: Reagent or Media Interference. Components in the cell culture medium, such as phenol red or fetal bovine serum (FBS), can be autofluorescent.[12] Reagents may also be contaminated or expired.[14]

    • Solution: For fluorescence assays, consider using phenol red-free media or performing the final measurement in phosphate-buffered saline (PBS).[12] For luminescence assays, ensure reagents are prepared fresh and use an aseptic technique to prevent ATP contamination from external sources.[15]

  • Possible Cause 3: Compound Interference. this compound, as a natural product, may possess intrinsic fluorescent properties that interfere with the assay.

    • Solution: Run a control experiment with this compound in cell-free media to measure its intrinsic fluorescence/luminescence at the assay's wavelength. If it interferes, you may need to switch to a different assay technology (e.g., colorimetric instead of fluorescent) or find a spectral window where the compound does not interfere.

Problem: High Variability Between Replicate Wells

Q: I'm seeing significant variation in the readouts from my replicate wells. What is causing this inconsistency? A: High variability can be caused by several factors, including inconsistent cell seeding, edge effects, or pipetting errors.[14]

  • Possible Cause 1: Inconsistent Cell Number. An uneven distribution of cells across the plate is a common source of variability.

    • Solution: Ensure your cell suspension is homogeneous by gently and thoroughly mixing before and during plating. Avoid introducing air bubbles, which can affect cell distribution.[7] Using a master mix of the cell suspension for all wells is recommended.[7]

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in media concentration and affecting cell health.

    • Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of cells, compounds, or reagents will lead to variability.

    • Solution: Use calibrated pipettes and prepare a master mix for reagents whenever possible to reduce well-to-well additions.[14] For luminescence assays, using a luminometer with an automated injector can improve consistency.[14]

Problem: Unexpected Results in LDH Cytotoxicity Assay

Q: My LDH assay results are inconsistent or show high background LDH activity in the control group. What's wrong? A: The LDH assay measures lactate dehydrogenase released from damaged cells. High background or variability can arise from the culture medium or improper handling.

  • Possible Cause 1: Serum in Culture Medium. Animal serum used to supplement culture media contains endogenous LDH, which can create a high background signal.[16]

    • Solution: Use a serum-free medium for the duration of the compound treatment. Alternatively, use heat-inactivated serum to reduce enzyme activity or run a "media only" background control to subtract from all other readings.

  • Possible Cause 2: Cell Lysis from Handling. Excessive shear stress during pipetting or centrifugation can prematurely lyse cells, leading to false-positive LDH release.

    • Solution: Handle cells gently during all steps. When harvesting the supernatant for the assay, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells without causing damage.

  • Possible Cause 3: Compound Interference. Some test compounds can directly inhibit or activate the LDH enzyme, leading to inaccurate results.[16]

    • Solution: Test this compound in a cell-free system with a known amount of LDH to see if it interferes with the enzyme's activity. If interference is confirmed, another cytotoxicity assay (e.g., an ATP-based assay) should be used for confirmation.

Section 3: Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using LDH Assay

This protocol details the measurement of cytotoxicity by quantifying LDH release from damaged cells.

Materials:

  • Cells (e.g., RAW 264.7)

  • Complete culture medium (with and without serum)

  • 96-well, flat-bottom, clear cell culture plates

  • This compound stock solution

  • Lysis Buffer (e.g., 1% Triton X-100)

  • Commercial LDH Assay Kit (containing substrate, cofactor, and dye)

  • Microplate reader capable of measuring absorbance at ~490 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1.5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls: Include the following controls on each plate:

    • Untreated Control (Low Control): Cells treated with serum-free medium only.

    • Maximum Release (High Control): Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Media Background Control: Wells with serum-free medium but no cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • Harvest Supernatant: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Calculation:

    • Subtract the media background absorbance from all other readings.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)

Protocol 2: Anti-Inflammatory Activity via Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (NaNO2) standard

  • Microplate reader capable of measuring absorbance at 540 nm

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an optimized density (e.g., 2.5 x 10^4 cells/well) and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 100 ng/mL.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM) in culture medium.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Calculation:

    • Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Calculate the percent inhibition of NO production relative to the LPS-only control.

    • Note: It is crucial to run a parallel cell viability assay (e.g., MTS, WST-1) to ensure that the observed reduction in NO is not due to cytotoxicity.

Section 4: Data Presentation

Quantitative data should be organized clearly to facilitate interpretation and comparison.

Table 1: Recommended Seeding Densities for a 96-Well Plate.

Cell Line Seeding Density (cells/cm²) Cells per Well (0.32 cm²) Purpose
RAW 264.7 40,000 - 80,000 12,800 - 25,600 24h NO or Cytokine Assay
THP-1 (differentiated) 60,000 - 100,000 19,200 - 32,000 24-48h Cytokine Assay
HEK293 25,000 - 50,000 8,000 - 16,000 24h Reporter Gene Assay

Data are starting recommendations and should be optimized for specific experimental conditions.[17][18]

Table 2: Example Dose-Response Data for this compound.

This compound (µM) % Cell Viability (MTS Assay) % NO Inhibition (Griess Assay)
0 (Vehicle) 100 ± 4.5 0 ± 5.1
1 98 ± 3.9 15 ± 4.8
5 95 ± 5.1 45 ± 6.2
10 91 ± 4.2 78 ± 5.5
25 65 ± 6.8 92 ± 4.1
50 32 ± 7.1 95 ± 3.8
IC50 / CC50 ~45 µM ~6 µM

Values are presented as mean ± standard deviation. This table helps distinguish between specific anti-inflammatory activity and general cytotoxicity.

Section 5: Signaling Pathways and Workflows

Visualizing experimental workflows and biological pathways can help in planning experiments and interpreting results.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis cell_culture Cell Culture (e.g., RAW 264.7) plate_cells Plate Cells (96-well format) cell_culture->plate_cells add_this compound Add this compound (Dose-Response) plate_cells->add_this compound add_stimulus Add Stimulus (e.g., LPS) add_this compound->add_stimulus viability Viability Assay (e.g., MTS/LDH) add_stimulus->viability bioactivity Bioactivity Assay (e.g., Griess/ELISA) add_stimulus->bioactivity data_analysis Data Analysis (Calculate IC50/CC50) viability->data_analysis bioactivity->data_analysis interpretation Interpretation data_analysis->interpretation

Caption: General experimental workflow for screening this compound bioactivity.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start High Background Signal Observed check_plate Check Plate Type (White for Lumi, Black for Fluo?) start->check_plate check_media Check Media Components (Phenol Red, Serum?) check_plate->check_media Correct change_plate Use Correct Plate Type check_plate->change_plate Incorrect check_compound Check Compound Interference (Cell-free control) check_media->check_compound No Interference change_media Switch to Phenol-Free Media or PBS for Reading check_media->change_media Interference Found change_assay Change Assay Method (e.g., to colorimetric) check_compound->change_assay Interference Found end Problem Resolved check_compound->end No Interference (Re-evaluate other factors) change_plate->end change_media->end change_assay->end nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb_active Active NF-κB nfkb_p65 NF-κB (p65/p50) ikb_p->nfkb_active Releases nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA (Promoter Region) nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) dna->genes Induces Transcription This compound This compound (Potential Inhibitor) This compound->ikk Inhibits? This compound->nfkb_nuc Inhibits?

References

Strategies to reduce by-product formation in Isoguaiacin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoguaiacin Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low Yield of this compound and Presence of Multiple Spots on TLC

This issue often indicates the formation of one or more by-products during the reaction. The following table outlines potential causes and suggests solutions to mitigate this problem.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature Optimize the reaction temperature by running small-scale experiments at a range of temperatures (e.g., 0°C, room temperature, 40°C).An increase in the yield of the desired product and a decrease in the intensity of by-product spots on the TLC plate.
Non-Optimal pH Adjust the pH of the reaction mixture. For reactions involving phenolic compounds, pH control is crucial to prevent side reactions like oxidation or undesired rearrangements.Improved selectivity for this compound and reduced formation of colored impurities.
Presence of Oxygen Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of starting materials or products.A cleaner reaction profile with a significant reduction in oxidation-related by-products.
Inappropriate Solvent Screen a variety of solvents with different polarities and boiling points to find the optimal medium for the desired transformation.Enhanced reaction rate and selectivity, leading to a higher yield of this compound.

Experimental Protocol: Temperature Optimization Study

  • Set up three parallel reactions in small-scale reaction vials, each containing the same starting materials and reagents for the this compound synthesis.

  • Maintain the temperature of each reaction at 0°C (ice bath), room temperature (~25°C), and 40°C (oil bath), respectively.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC).

  • After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture from each temperature condition by HPLC or NMR to quantify the yield of this compound and the relative percentage of major by-products.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in this compound synthesis?

While specific by-products depend on the synthetic route, common side reactions in the synthesis of similar phenolic compounds include oxidation of the phenol group, O-vs-C alkylation if alkylating agents are used, and polymerization.

Q2: How can I prevent the oxidation of the phenolic moiety in my starting material?

To prevent oxidation, it is recommended to work under an inert atmosphere (Nitrogen or Argon). Additionally, adding a small amount of an antioxidant, such as BHT (Butylated hydroxytoluene), can sometimes be beneficial, provided it does not interfere with the desired reaction.

Q3: My purification is difficult due to a by-product having a similar polarity to this compound. What can I do?

If a by-product has a similar polarity, consider derivatizing either the desired product or the by-product to alter its polarity. For instance, if the by-product has a free hydroxyl group not present in this compound, it could be selectively reacted to form an ester or an ether, which would significantly change its polarity and facilitate separation by column chromatography.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting by-product formation in a chemical synthesis.

G Troubleshooting Workflow for By-product Formation A Problem Identified: Low Yield & Impurities B Analyze Reaction Mixture (TLC, HPLC, LC-MS) A->B C Identify Potential By-products B->C D Hypothesize Cause (Temp, pH, O2, Solvent) C->D E Design Optimization Experiments D->E F Run Small-Scale Test Reactions E->F G Analyze Results F->G H Implement Optimized Conditions G->H Positive Outcome J Unsuccessful: Re-evaluate Hypothesis G->J Negative Outcome I Successful Synthesis: High Yield & Purity H->I J->D

Caption: A logical workflow for identifying and resolving issues related to by-product formation.

Signaling Pathway Analogy for Reaction Optimization

While not a biological signaling pathway, the following diagram illustrates the logical "pathway" of how different reaction parameters can "signal" for the formation of either the desired product or unwanted by-products.

G Reaction Parameter Influence on Product Formation cluster_0 Reaction Conditions cluster_1 Reaction Outcome A Optimal Temperature P This compound (Desired Product) A->P B Inert Atmosphere B->P C Correct pH C->P D High Temperature BP By-products (Side Reactions) D->BP E Presence of Oxygen E->BP

Caption: Influence of reaction parameters on the outcome of the synthesis.

Validation & Comparative

Validating the Anticancer Mechanism of Isatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer mechanisms of Isatin and its derivatives, offering a valuable resource for researchers in oncology and drug discovery. Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound, naturally found in several plants and also as a metabolic product in humans, that has garnered significant attention for its potential as an anticancer agent.[1][2] This document outlines the cytotoxic and pro-apoptotic effects of Isatin and its analogs against various cancer cell lines, details the underlying signaling pathways, and provides standardized protocols for key validation experiments.

Comparative Cytotoxicity of Isatin and Its Derivatives

The anticancer potential of Isatin and its derivatives is primarily evaluated through their cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values of Isatin and several of its derivatives against a panel of human cancer cell lines, demonstrating their broad-spectrum antiproliferative activities.[3] For comparison, data for Doxorubicin, a standard chemotherapeutic agent, is also included.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Isatin HL-60Human Promyelocytic Leukemia2.94 µg/ml[1]
N-allyl-isatin HepG2Human Hepatocellular CarcinomaTime and dose-dependent inhibition[4]
Isatin-hydrazone derivative (4j) MCF-7Human Breast Adenocarcinoma1.51 ± 0.09[5]
Isatin-hydrazone derivative (4k) MCF-7Human Breast Adenocarcinoma3.56 ± 0.31[5]
Isatin-hydrazone derivative (4e) MCF-7Human Breast Adenocarcinoma5.46 ± 0.71[5]
Isatin-hydrazone derivative (4e) A2780Human Ovary Adenocarcinoma18.96 ± 2.52[5]
Isatin-triazole hybrid (13) MGC-803Human Gastric Cancer9.78[3]
Isatin-podophyllotoxin hybrid (7f) A549Non-small Lung Cancer0.90 ± 0.09[6]
Isatin-podophyllotoxin hybrid (7f) KBEpidermoid Carcinoma1.99 ± 0.22[6]
Halogenated Isatin derivative (5b) MCF-7Breast Cancer18.13[7]
Halogenated Isatin derivative (5r) MCF-7Breast Cancer18.13[7]
Doxorubicin MCF-7Human Breast Adenocarcinoma~3.1[5]

Core Anticancer Mechanisms of Isatin

Isatin and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These mechanisms are often interconnected and involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of Isatin's anticancer activity is the induction of apoptosis. This is often initiated through the intrinsic mitochondrial pathway.[7] Isatin derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to the execution of apoptosis.[1] The generation of reactive oxygen species (ROS) is another mechanism by which some Isatin derivatives trigger apoptosis.[1]

Cell Cycle Arrest

Isatin and its derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common observation is the arrest of cells in the G2/M phase of the cell cycle.[1][3] Some derivatives have also been reported to induce G1 phase arrest.[8][9] This cell cycle blockade is often mediated by the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[5][10][11] The induction of cell cycle arrest can be a direct effect or a consequence of DNA damage or other cellular stresses induced by the compound.

Key Signaling Pathways Modulated by Isatin

The pro-apoptotic and cell cycle inhibitory effects of Isatin are orchestrated through the modulation of several critical signaling pathways that are often dysregulated in cancer.

Isatin_Signaling_Pathway cluster_0 Isatin & Derivatives cluster_2 Molecular Targets & Pathways Isatin Isatin & Derivatives VEGFR2 VEGFR2 Isatin->VEGFR2 Inhibition EGFR EGFR Isatin->EGFR Inhibition PI3K_AKT PI3K/Akt Pathway Isatin->PI3K_AKT Modulation MAPK MAPK Pathway Isatin->MAPK Modulation CDK2 CDK2 Isatin->CDK2 Inhibition STAT3 STAT3 Isatin->STAT3 Inhibition of Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Isatin->Bax Up-regulation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M, G1) VEGFR2->PI3K_AKT EGFR->PI3K_AKT EGFR->MAPK PI3K_AKT->CellCycleArrest MAPK->CellCycleArrest CDK2->CellCycleArrest Progression MMPs MMP2/MMP9 STAT3->MMPs Activation MMPs->Apoptosis Invasion/ Metastasis Bcl2->Apoptosis Inhibition Caspases Caspase Cascade Bax->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by Isatin and its derivatives.

Isatin-based compounds have been shown to inhibit key receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[10] Inhibition of these receptors can disrupt downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[10] Furthermore, Isatin derivatives have been found to inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and invasion, leading to the downregulation of matrix metalloproteinases (MMPs) like MMP2 and MMP9.[8][9][12]

Experimental Protocols for Mechanism Validation

To validate the anticancer mechanism of Isatin or any novel compound, a series of standardized in vitro assays are essential. Below are detailed protocols for three fundamental experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Isatin/Derivatives) A->B C 3. Incubation B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formazan crystal formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Isatin or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[14]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[13][15] Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Workflow A 1. Cell Treatment (with Isatin/Derivatives) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubation (in the dark) D->E F 6. Flow Cytometry Analysis E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.[16]

  • Washing: Wash the cells with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17][18]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the stained cells by flow cytometry.[17] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[16]

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Experimental Workflow:

CellCycle_Workflow A 1. Cell Treatment (with Isatin/Derivatives) B 2. Harvest & Fix Cells (e.g., with ethanol) A->B C 3. Permeabilize Cells B->C D 4. RNase Treatment C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Flow Cytometry Analysis E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[20][21]

  • Washing: Wash the fixed cells with PBS.[21]

  • RNase Treatment: Treat the cells with RNase to ensure that only DNA is stained.

  • DNA Staining: Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI).[20]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[22]

Conclusion

Isatin and its derivatives represent a promising class of anticancer compounds with multifaceted mechanisms of action. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways highlights their therapeutic potential. This guide provides a framework for the continued investigation and validation of these and other novel anticancer agents. The provided experimental protocols offer standardized methods for generating robust and comparable data, which is crucial for advancing promising compounds through the drug discovery pipeline.

References

Cross-validation of Isoguaiacin's bioactivity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of specific bioactivity data for Isoguaiacin, this guide presents a comparative analysis of its close structural analog, Nordihydroguaiaretic acid (NDGA). NDGA is a well-researched lignan that serves as a representative for this class of compounds, offering valuable insights into the potential anti-cancer activities of this compound.

Nordihydroguaiaretic acid (NDGA), a lignan extracted from the creosote bush (Larrea tridentata), has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis, inhibition of cell cycle progression, and disruption of the cellular cytoskeleton.[3] This guide provides a comprehensive comparison of NDGA's bioactivity, supported by experimental data and detailed protocols, to offer a valuable resource for researchers in oncology and drug development.

Comparative Bioactivity of NDGA in Diverse Cancer Cell Lines

The cytotoxic effects of NDGA have been evaluated in numerous cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, are summarized below.

Cancer Cell LineCancer TypeIC50 (µM)Reference
H-69Small Cell Lung Cancer~3-5[2]
Pancreatic Cancer CellsPancreatic CancerNot specified[3]
Cervical Cancer CellsCervical CancerNot specified[3]
H1975Non-Small-Cell Lung CancerNot specified[4]
H1299Non-Small-Cell Lung CancerNot specified[4]
A549Non-Small-Cell Lung CancerNot specified[4]

Experimental Protocols

Cell Viability and Proliferation Assays

MTT Assay:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of NDGA (or the compound of interest) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

BrdU Incorporation Assay:

  • Culture cells in 96-well plates and treat with the test compound.

  • During the final 2-4 hours of incubation, add BrdU (5-bromo-2'-deoxyuridine) to the culture medium.

  • Fix the cells and denature the DNA using an acid solution.

  • Add a peroxidase-conjugated anti-BrdU antibody to detect the incorporated BrdU.

  • Add a substrate solution and measure the colorimetric reaction using a spectrophotometer.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Harvest treated and untreated cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

NDGA exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death.[3] Studies have shown that NDGA can induce apoptosis in pancreatic and cervical cancer cells both in vitro and in vivo.[3]

One of the key molecular targets of NDGA is the inhibition of cyclin D1 expression.[3] Cyclin D1 is a crucial regulator of the cell cycle, and its downregulation leads to cell cycle arrest. Furthermore, NDGA has been observed to disrupt the filamentous actin cytoskeleton, which can trigger a form of apoptosis known as anoikis in cancer cells.[3] This disruption is associated with the activation of stress-activated protein kinases such as JNK and p38MAPK.[3]

Interestingly, NDGA's pro-apoptotic effects appear to be independent of the p53 tumor suppressor protein in some cancer cell lines.

Isoguaiacin_Pathway This compound This compound (NDGA) Actin Actin Cytoskeleton Disruption This compound->Actin CyclinD1 Inhibition of Cyclin D1 Expression This compound->CyclinD1 SAPK Activation of Stress-Activated Protein Kinases (JNK, p38MAPK) Actin->SAPK Apoptosis Apoptosis (Anoikis-like) SAPK->Apoptosis CellCycle Cell Cycle Arrest CyclinD1->CellCycle CellCycle->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Line Culture Treatment Treatment with This compound/NDGA CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Proliferation Proliferation Assay (BrdU) Treatment->Proliferation ApoptosisAssay Apoptosis Assay (Annexin V) Treatment->ApoptosisAssay

References

Comparing the efficacy of Isoguaiacin with other known phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Isoguaiacin with established phytoestrogens reveals a significant gap in the scientific literature. To date, there is no direct evidence to classify this compound as a phytoestrogen or to quantify its estrogenic activity. In contrast, a substantial body of research has characterized the efficacy of numerous other plant-derived compounds, establishing their roles as modulators of estrogen signaling pathways.

This guide provides a comparative analysis of well-characterized phytoestrogens, including isoflavones (genistein, daidzein), and coumestans (coumestrol). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on their relative potencies and the experimental methodologies used for their evaluation. While this compound remains outside of this comparison due to a lack of data, the presented information serves as a benchmark for the potential evaluation of novel compounds.

Comparative Efficacy of Known Phytoestrogens

The estrogenic activity of phytoestrogens is typically quantified through various in vitro assays that measure their ability to bind to estrogen receptors (ERα and ERβ) and elicit a biological response. Key metrics include the half-maximal effective concentration (EC50) and the relative binding affinity (RBA). The following table summarizes the reported estrogenic potency of prominent phytoestrogens.

PhytoestrogenClassEstrogen Receptor (ER) Binding Affinity (RBA %) vs. Estradiol (E2)Proliferative Effect (EC50) in MCF-7 cells
Genistein IsoflavoneERα: 4-7, ERβ: 30-87[1][2]~10 nM - 10 µM (biphasic effect)[3][4][5]
Daidzein IsoflavoneERα: 0.1-1, ERβ: 0.5-5[1][2]Stimulatory at low concentrations, inhibitory at high concentrations[5][6]
Coumestrol CoumestanERα: 36-189, ERβ: 58-200[7]Potent stimulator of cell proliferation[8][9]
17β-Estradiol (E2) Endogenous Estrogen100 (Reference)[1]~10 pM[10]

Experimental Protocols for Assessing Phytoestrogen Efficacy

The evaluation of a compound's estrogenic activity relies on a battery of standardized in vitro assays. These assays provide quantitative data on receptor binding, transcriptional activation, and cell proliferation.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors.

Methodology:

  • Preparation of ER-rich cytosol: Uteri from ovariectomized rats are homogenized in a buffer to isolate the cytosolic fraction containing estrogen receptors.[11][12]

  • Competitive Binding: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is used to separate the receptor-bound [³H]-E2 from the free radioligand.[12]

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: (IC50 of Estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.[13][14]

  • Treatment: Cells are seeded in 96-well plates and, after a period of hormone deprivation, are treated with various concentrations of the test compound. 17β-estradiol is used as a positive control.[13]

  • Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell viability is assessed using methods such as the Sulforhodamine B (SRB) colorimetric assay or MTS assay.[14]

  • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been genetically engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE).

Methodology:

  • Cell Line: A suitable cell line (e.g., T47D, HeLa, or yeast) is stably transfected with a plasmid containing an ERE-driven reporter gene construct.[10][15]

  • Treatment: The cells are exposed to various concentrations of the test compound.

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The estrogenic activity of the test compound is quantified by its ability to induce the expression of the reporter gene, and the EC50 value is calculated.

Signaling Pathways of Phytoestrogens

Phytoestrogens exert their effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a phytoestrogen to an ER initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular responses.

Phytoestrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding HSP Heat Shock Proteins ER_Phytoestrogen ER-Phytoestrogen Complex ER->ER_Phytoestrogen Conformational Change & Dimerization HSP->ER_Phytoestrogen Dissociation ERE Estrogen Response Element (ERE) ER_Phytoestrogen->ERE Nuclear Translocation & DNA Binding Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway for Phytoestrogens.

The diagram above illustrates the classical genomic signaling pathway for phytoestrogens. Upon entering the cell, the phytoestrogen binds to the estrogen receptor, causing the dissociation of heat shock proteins and receptor dimerization. This complex then translocates to the nucleus, where it binds to estrogen response elements on the DNA, leading to the transcription of target genes and subsequent cellular responses.[16][17]

Experimental Workflow for Efficacy Comparison

The systematic evaluation of a compound's phytoestrogenic potential involves a tiered approach, starting with computational and high-throughput screening methods, followed by more detailed in vitro and in vivo characterization.

Experimental_Workflow start Test Compound (e.g., this compound) in_silico In Silico Screening (QSAR, Docking) start->in_silico in_vitro_binding Estrogen Receptor Binding Assay in_silico->in_vitro_binding Prioritization in_vitro_functional Reporter Gene Assay MCF-7 Proliferation Assay in_vitro_binding->in_vitro_functional Confirmation of Binding in_vivo In Vivo Studies (e.g., Uterotrophic Assay) in_vitro_functional->in_vivo Demonstration of Functional Activity conclusion Efficacy Profile in_vivo->conclusion

Caption: Workflow for Phytoestrogen Efficacy Evaluation.

This workflow outlines the logical progression for assessing the estrogenic efficacy of a test compound. It begins with computational predictions, moves to in vitro assays to confirm receptor binding and functional activity, and culminates in in vivo studies to evaluate physiological effects.

References

Allicin Shows Promise in Neuroblastoma Mouse Models, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New research on the natural compound allicin, derived from garlic, has demonstrated significant anti-tumor effects in animal models of pediatric neuroblastoma. This guide provides a comparative overview of the in vivo validation of allicin's efficacy, juxtaposed with standard-of-care chemotherapeutics and other investigational agents for this aggressive childhood cancer.

This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, protocols, and underlying mechanisms of action.

In Vivo Efficacy: Allicin vs. Alternatives

The anti-tumor activity of allicin has been evaluated in a patient-derived xenograft (PDX) mouse model of MYCN-amplified neuroblastoma. The results, alongside data from studies on cyclophosphamide, topotecan, and lorlatinib, are summarized below. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and protocols.

CompoundAnimal ModelCancer TypeKey Efficacy Results
Allicin PDX Mouse Model (COG-N-623)MYCN-amplified NeuroblastomaIntra-tumoral injections of 0.2 mg allicin resulted in significantly smaller tumor volumes compared to controls as early as 7 days post-treatment. A higher dose of 0.5 mg (day 0) followed by 0.2 mg (day 7) further suppressed tumor growth.[1][2]
Cyclophosphamide Neuroblastoma-bearing mice (SH-SY5Y)NeuroblastomaCombined therapy of allicin (10 mg/kg/day) and cyclophosphamide decreased tumor size and increased survival in mice.[3] Another study showed that cyclophosphamide in combination with an anti-PD-1 antibody slowed tumor growth and improved survival in a murine neuroblastoma model.
Topotecan (Metronomic) Xenotransplant Mouse ModelMYCN-amplified NeuroblastomaMetronomic treatment with 0.1 mg/kg/day topotecan led to complete (69% at 6 weeks; 91% at 15 weeks) and partial tumor remission in all animals, significantly prolonging survival.[4]
Lorlatinib Neuroblastoma-derived XenograftsALK-driven NeuroblastomaInduced complete tumor regression in both crizotinib-resistant and sensitive neuroblastoma xenografts harboring F1174L, F1245C, or R1275Q ALK mutations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.

Allicin In Vivo Study Protocol
  • Animal Model: NOD-scid gamma (NSG) mice.

  • Tumor Model: Patient-derived xenograft (PDX) line COG-N-623, derived from a MYCN-amplified neuroblastoma tumor.

  • Drug Administration: Allicin was administered via intra-tumoral injection.

  • Dosage and Schedule: Mice were treated with either 0.05 mg, 0.2 mg, or a combination of 0.5 mg (on day 0) and 0.2 mg (on day 7) of allicin per injection. Control groups received phosphate-buffered saline (PBS).

  • Efficacy Evaluation: Tumor volumes were measured at specified time points. At the end of the study, tumors were excised for further analysis.

Cyclophosphamide Combination Therapy Protocol
  • Animal Model: BALB/c-nu/nu mice.

  • Tumor Model: SH-SY5Y neuroblastoma cell line.

  • Drug Administration: Allicin was administered at 10 mg/kg/day, and cyclophosphamide was also administered.

  • Efficacy Evaluation: Tumor size was monitored, and survival rates were recorded.[3]

Metronomic Topotecan Study Protocol
  • Animal Model: Mouse xenotransplant model.

  • Tumor Model: MYCN-amplified neuroblastoma.

  • Drug Administration: Topotecan was administered metronomically (long-term, repetitive low-dose).

  • Dosage: 0.1 mg/kg/day.

  • Efficacy Evaluation: Tumor remission and overall survival were the primary endpoints.[4]

Mechanism of Action: Allicin's Impact on Cell Cycle

Allicin's anti-tumor effect in neuroblastoma is linked to its ability to induce cell cycle arrest. In vivo studies have shown that allicin treatment leads to an increase in the protein levels of the cyclin-dependent kinase inhibitor p27Kip1.[1] This suggests that allicin promotes G1/S cell cycle arrest mediated by p27Kip1.[1] Further research indicates that allicin can also modulate the p53 signaling pathway to induce apoptosis and cell cycle arrest in other cancer types.

Below is a diagram illustrating the proposed signaling pathway for allicin-induced cell cycle arrest.

Allicin_Signaling_Pathway Allicin Allicin p53 p53 Activation Allicin->p53 Modulates p27Kip1 p27Kip1 Upregulation Allicin->p27Kip1 Induces p53->p27Kip1 Activates CyclinE_CDK2 Cyclin E/CDK2 Complex p27Kip1->CyclinE_CDK2 Inhibits CellCycleArrest G1/S Phase Cell Cycle Arrest CyclinE_CDK2->CellCycleArrest Leads to

Allicin-induced cell cycle arrest pathway.

Experimental Workflow

The following diagram outlines the workflow of the in vivo study validating the anti-tumor effects of allicin in a neuroblastoma PDX mouse model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation PDX_establishment Establishment of Neuroblastoma PDX Model (COG-N-623) Tumor_growth Tumor Growth to Palpable Size PDX_establishment->Tumor_growth Randomization Randomization of Mice into Treatment Groups Tumor_growth->Randomization Treatment Intra-tumoral Injection: - Allicin (0.05, 0.2, 0.5/0.2 mg) - PBS (Control) Randomization->Treatment Tumor_measurement Tumor Volume Measurement (Day 0, 7, 14) Treatment->Tumor_measurement Euthanasia Euthanasia and Tumor Excision Tumor_measurement->Euthanasia Analysis Western Blot Analysis (p27Kip1 levels) Euthanasia->Analysis

In vivo experimental workflow for Allicin study.

References

A Head-to-Head Comparison: Isoguaiacin vs. Nordihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research and drug development, lignans have emerged as a class of compounds with significant therapeutic potential. Among these, Isoguaiacin and its close relative, nordihydroguaiaretic acid (NDGA), have garnered considerable attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of these two molecules, presenting available experimental data to aid researchers, scientists, and drug development professionals in their evaluations.

Chemical Structures

This compound and nordihydroguaiaretic acid (NDGA) are both lignans characterized by a basic C6-C3-C3-C6 skeleton. However, they differ in their specific chemical structures, which in turn influences their biological activities. NDGA is a catechol-containing lignan, a feature central to many of its biological effects. This compound is a general term for a group of related lignans, with specific derivatives like nor-3'-demethoxythis compound having been isolated and studied.

Comparative Biological Activity

While direct head-to-head comparative studies are limited, this section compiles available quantitative data to facilitate a side-by-side evaluation of this compound and NDGA across key biological activities.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (mg/mL)
nor-3'-demethoxythis compound Multidrug-resistant Staphylococcus aureus0.01 - 3.12[1][2]
Multidrug-resistant Escherichia coli0.01 - 3.12[1][2]
Multidrug-resistant Pseudomonas aeruginosa0.01 - 3.12[1][2]
Nordihydroguaiaretic Acid (NDGA) Staphylococcus aureusData not available in a comparable format
Escherichia coliData not available in a comparable format
Pseudomonas aeruginosaData not available in a comparable format

Note: The available data for NDGA's antibacterial activity is not presented in a directly comparable MIC format.

Table 2: Estrogenic Activity
CompoundAssayIC50
This compound derivative Estrogen Receptor α (ERα) bindingSpecific IC50 values for different derivatives are available but not directly comparable without further context.
Nordihydroguaiaretic Acid (NDGA) Estrogen Receptor bindingData not available
Table 3: Anti-inflammatory Activity
CompoundAssayIC50
This compound Lipoxygenase InhibitionData not available
COX-2 InhibitionData not available
Nordihydroguaiaretic Acid (NDGA) Lipoxygenase-1 Inhibition2.7 µM[3][4]
COX-2 Inhibition0.29 µM - 3.3 µM (for various derivatives)[5]
Table 4: Cytotoxic Activity against Cancer Cell Lines
CompoundCell LineIC50
This compound HeLa (Cervical Cancer)Data not available
MCF-7 (Breast Cancer)Data not available
Nordihydroguaiaretic Acid (NDGA) HeLa (Cervical Cancer)Data not available in a directly comparable format
MCF-7 (Breast Cancer)5 µM - 9.7 µM (for derivatives)[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.

Nordihydroguaiaretic Acid (NDGA)

NDGA is known to modulate multiple signaling pathways, contributing to its diverse biological effects. One of its primary mechanisms is the inhibition of lipoxygenases (LOX), key enzymes in the inflammatory cascade.

NDGA_LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation NDGA NDGA NDGA->LOX

Caption: NDGA inhibits the lipoxygenase (LOX) pathway, reducing the production of pro-inflammatory leukotrienes.

NDGA also impacts cell growth and survival by interfering with receptor tyrosine kinase (RTK) signaling and downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

NDGA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NDGA NDGA NDGA->RTK Isoguaiacin_Estrogen_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription DPPH_Assay_Workflow A Prepare compound dilutions C Mix compound and DPPH in microplate A->C B Prepare DPPH solution B->C D Incubate in dark C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging activity E->F G Determine IC50 value F->G LOX_Inhibition_Assay_Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme and inhibitor A->B C Initiate reaction with substrate B->C D Monitor absorbance at 234 nm C->D E Calculate reaction rates D->E F Determine % inhibition E->F G Calculate IC50 value F->G MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compound A->B C Add MTT and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate % cell viability E->F G Determine IC50 value F->G

References

Validating Isoguaiacin: A Promising Lead Compound for Drug Discovery in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Isoguaiacin and its derivatives are emerging as compelling lead compounds in the quest for novel therapeutics, demonstrating significant potential in both estrogen receptor modulation for cancer therapy and antibacterial action against multidrug-resistant pathogens. This guide provides a comparative analysis of this compound's performance against established alternatives, supported by experimental data, to validate its standing as a viable candidate for further drug development.

This compound, a naturally occurring lignan, has shown promising activity as a Selective Estrogen Receptor Modulator (SERM), a class of drugs pivotal in the treatment of hormone receptor-positive breast cancer. Furthermore, its derivative, nor-3′-demethoxythis compound, has exhibited potent antibacterial properties, offering a potential new avenue in the fight against antibiotic resistance. This guide will delve into the experimental evidence supporting these claims, offering a clear comparison with current therapeutic options.

This compound as a Selective Estrogen Receptor Modulator (SERM)

Isoguaiacins isolated from Larrea nitida have demonstrated high binding affinity for human estrogen receptors (ER), particularly ERβ, and the ability to modulate the transcriptional activity of the estrogen response element (ERE).[1] This positions them as potential alternatives or adjuncts to existing SERMs like Tamoxifen.

Comparative Performance Data
CompoundTargetIC50Reference CompoundReference IC50
This compound (Compound 1)ERβ Binding0.045 µM[1]--
This compound (Compound 2)ERE Transcriptional Activity0.85 µM[1]--
TamoxifenERα/ERβ Binding~0.02 µM--
4-hydroxytamoxifen (active metabolite)MCF-7 Cell Proliferation~0.01 µM--

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay is fundamental in determining the binding affinity of a test compound to estrogen receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to displace 50% of a radiolabeled ligand from the estrogen receptor.

Materials:

  • Human recombinant ERα and ERβ proteins

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Test compound (e.g., this compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • The reaction is incubated to reach equilibrium.

  • The bound and free radioligand are separated.

  • The amount of bound [³H]-17β-estradiol is quantified using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of bound radioligand against the log concentration of the test compound.

  • The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[2][3]

This compound Signaling Pathway as a SERM

The mechanism of action for SERMs involves binding to estrogen receptors, which are ligand-activated transcription factors. This binding event can have agonistic or antagonistic effects depending on the tissue type and the conformation induced in the receptor.

SERM_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Cellular uptake Isoguaiacin_ER This compound-ER Complex ER->Isoguaiacin_ER Binding HSP Heat Shock Proteins HSP->ER Stabilization ERE Estrogen Response Element (ERE) Isoguaiacin_ER->ERE Nuclear translocation and dimerization Coactivator Co-activators ERE->Coactivator Corepressor Co-repressors ERE->Corepressor Transcription Gene Transcription (Agonist/Antagonist Effect) Coactivator->Transcription Recruitment Corepressor->Transcription Recruitment

Caption: this compound acts as a SERM by binding to estrogen receptors, leading to tissue-specific gene transcription.

Nor-3′-demethoxythis compound as an Antibacterial Agent

A derivative of this compound, nor-3′-demethoxythis compound, has demonstrated significant antibacterial activity against a range of multidrug-resistant bacteria, highlighting its potential as a lead compound for new antibiotic development.[4]

Comparative Performance Data
CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference AntibioticReference MIC (mg/mL)
Nor-3′-demethoxythis compoundS. aureus (MDR)0.19 - 0.39[4]-Ciprofloxacin0.125 - >128
Nor-3′-demethoxythis compoundE. coli (MDR)6.25 - 25[4]-Ciprofloxacin0.004 - >32
Nor-3′-demethoxythis compoundP. aeruginosa (MDR)12.5[4]-Gentamicin0.5 - >256
Nor-3′-demethoxythis compoundK. pneumoniae (MDR)6.25 - 25[4]-Gentamicin0.25 - >256

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing

These assays are the gold standard for determining the in vitro activity of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test compound (e.g., nor-3′-demethoxythis compound)

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Incubator

  • Agar plates

Procedure:

  • MIC Determination (Broth Microdilution):

    • A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • Positive (bacteria and broth) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination:

    • A small aliquot from the wells showing no growth in the MIC test is sub-cultured onto agar plates.

    • The plates are incubated to allow for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Workflow for Antibacterial Screening

The process of identifying and validating a new antibacterial agent involves a systematic workflow from initial screening to the determination of specific activity metrics.

Antibacterial_Workflow Start Start: Natural Product Extract (e.g., from Larrea tridentata) Isolation Isolation & Purification of Compounds (e.g., Nor-3′-demethoxythis compound) Start->Isolation Screening Initial Antibacterial Screening (e.g., Disk Diffusion) Isolation->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC Determination (Sub-culturing) MIC->MBC Data Data Analysis & Comparison with Standard Antibiotics MBC->Data End End: Identification of Potential Lead Compound Data->End

Caption: Workflow for the identification and validation of novel antibacterial compounds from natural sources.

Conclusion

The presented data strongly supports the validation of this compound and its derivatives as promising lead compounds for drug discovery. As a SERM, this compound demonstrates potent activity that warrants further investigation, potentially leading to new therapies for estrogen-dependent cancers. In the realm of infectious diseases, nor-3′-demethoxythis compound presents a much-needed novel scaffold for the development of antibiotics to combat multidrug-resistant bacteria. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this versatile class of natural compounds.

References

Comparative Transcriptomic Analysis of Isoguaiacin and Alternative Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isoguaiacin and Lignans in Cancer Therapy

Lignans, including compounds structurally related to this compound, have garnered interest for their potential anti-cancer properties.[1][2] These natural compounds have been shown to exert anti-proliferative, apoptotic, and anti-metastatic effects on various cancer cell lines.[1][2] The therapeutic potential of lignans is attributed to their ability to modulate multiple signaling pathways crucial for cancer progression.[3][4] Understanding the transcriptomic landscape of cancer cells treated with lignans can provide valuable insights into their mechanisms of action and facilitate the development of novel cancer therapies.

This guide compares the known and inferred transcriptomic effects of lignans (representing this compound) with two well-characterized anti-cancer agents: Doxorubicin, a conventional chemotherapy drug, and Curcumin, a natural compound with established anti-cancer activities.

Comparative Transcriptomic Effects

The following tables summarize the known effects of lignans, Doxorubicin, and Curcumin on key signaling pathways and gene expression in cancer cells, as inferred from various studies.

Table 1: Effects on Key Cancer-Related Signaling Pathways
Signaling PathwayLignans (inferred for this compound)DoxorubicinCurcumin
Apoptosis Pathway Upregulation of pro-apoptotic genes (e.g., Caspases, Bax); Downregulation of anti-apoptotic genes (e.g., Bcl-2).[4]Induction of apoptosis through DNA damage response, upregulation of p53 and its target genes.[5][6]Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.[7][8]
Cell Cycle Regulation Arrest at G1 and G2/M phases of the cell cycle.[1][2]Induction of cell cycle arrest, primarily at the G2/M phase, through activation of DNA damage checkpoints.[6]Induction of cell cycle arrest at various phases, often G2/M, by modulating cyclin and CDK expression.[7][8]
PI3K/Akt/mTOR Pathway Inhibition of this pro-survival pathway.[1][4]Can modulate this pathway, though not its primary mechanism.Potent inhibitor of the PI3K/Akt/mTOR pathway.[7]
MAPK Pathway Modulation of MAPK signaling, including ERK, JNK, and p38 pathways.[3]Activation of MAPK pathways as a cellular stress response.[6]Inhibition of MAPK/ERK signaling.[9]
NF-κB Pathway Suppression of NF-κB signaling, reducing inflammation and cell survival.[3][4]Can induce NF-κB activation as part of the cellular stress response.Potent inhibitor of the NF-κB pathway.[7]
Angiogenesis Downregulation of pro-angiogenic factors like VEGF.[3]Can inhibit angiogenesis, but this is not its primary mode of action.Inhibition of angiogenesis by downregulating VEGF and other related factors.
Table 2: Summary of General Transcriptomic Changes
FeatureLignans (inferred for this compound)DoxorubicinCurcumin
Differentially Expressed Genes (DEGs) Genes involved in apoptosis, cell cycle control, and signal transduction.A large number of DEGs related to transcription regulation, DNA repair, and cell proliferation.[5]Widespread changes in gene expression, affecting genes involved in cell signaling, apoptosis, and cell cycle control.[10]
Key Upregulated Genes Pro-apoptotic genes (e.g., CASP3, BAX), cell cycle inhibitors (e.g., CDKN1A/p21).Genes involved in DNA damage response (e.g., DDIT3), p53 signaling, and stress response.[5]Genes related to apoptosis (e.g., caspases) and tumor suppression.[8]
Key Downregulated Genes Anti-apoptotic genes (e.g., BCL2), pro-proliferative genes (e.g., cyclins), genes involved in metastasis (e.g., MMPs).[4]Genes related to cell cycle progression (e.g., cyclins, CDKs) and DNA replication.[5]Genes involved in cell proliferation (e.g., cyclins), angiogenesis (e.g., VEGF), and inflammation (e.g., NF-κB target genes).[7]

Experimental Protocols

A typical comparative transcriptomics study involves the following key steps:

  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and then treated with this compound (or a representative lignan), a control vehicle (e.g., DMSO), and other comparative drugs (e.g., Doxorubicin, Curcumin) at predetermined concentrations and for a specific duration.

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation: High-quality RNA is used to prepare sequencing libraries. This process typically involves mRNA purification (for mRNA-Seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • RNA Sequencing (RNA-Seq): The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapters are trimmed.

    • Alignment: The cleaned reads are aligned to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.

    • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the treated samples compared to the control.

    • Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways (e.g., KEGG pathways, Gene Ontology terms) to understand the biological processes affected by the treatments.

Mandatory Visualization

G Signaling Pathways Potentially Modulated by Lignans (this compound) cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis cluster_2 Inflammation & Metastasis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Lignans Lignans Lignans->PI3K Inhibition Lignans->ERK Modulation Bcl-2 Bcl-2 (Anti-apoptotic) Lignans->Bcl-2 Inhibition Bax Bax (Pro-apoptotic) Lignans->Bax Activation NF-kB NF-kB Lignans->NF-kB Inhibition MMPs MMPs (Metastasis) Lignans->MMPs Inhibition Caspases Caspases Bcl-2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammation & Cell Survival Inflammation & Cell Survival NF-kB->Inflammation & Cell Survival

Caption: Signaling Pathways Modulated by Lignans.

G Experimental Workflow for Comparative Transcriptomics Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction This compound, Doxorubicin, Curcumin, Control Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Comparative Analysis Comparative Analysis Pathway Analysis->Comparative Analysis

Caption: Comparative Transcriptomics Workflow.

References

Safety Operating Guide

Proper Disposal of Isoguaiacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of isoguaiacin, a naturally occurring lignan with potential biological activities.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.[1] This document outlines the necessary steps for the appropriate management of this compound waste.

This compound Disposal Procedures

The primary principle for the disposal of this compound is to manage it as non-hazardous chemical waste, unless it has been mixed with hazardous materials. Always consult your institution's specific waste disposal guidelines and local regulations.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Pure, unused this compound and empty containers should be considered non-hazardous chemical waste.

    • Solutions of this compound should be evaluated based on the solvent used. If the solvent is hazardous, the entire solution must be treated as hazardous waste.

    • Any mixture containing this compound and other hazardous chemicals must be disposed of as hazardous waste, following the guidelines for the most hazardous component.

    • Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled.

    • For non-hazardous this compound waste, label the container with "Non-Hazardous Waste" and the chemical name "this compound."

    • For hazardous mixtures, follow your institution's hazardous waste labeling requirements, listing all constituents.

  • Storage of Waste:

    • Store waste in a designated, well-ventilated waste accumulation area.

    • Keep waste containers tightly sealed to prevent spills or evaporation.

    • Store away from direct sunlight and sources of ignition.[1]

  • Disposal Route:

    • Dispose of non-hazardous this compound waste through your institution's approved chemical waste disposal program. This may involve collection by a contracted waste management company.

    • Hazardous waste containing this compound must be disposed of through the designated hazardous waste stream, in compliance with all local, state, and federal regulations.

    • Under no circumstances should this compound or its solutions be disposed of down the drain.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄PubChem[2]
Molecular Weight 328.4 g/mol PubChem[2]
CAS Number 78341-26-1PubChem[2]
XLogP3 (Computed) 4.5PubChem[2]
Hydrogen Bond Donor Count (Computed) 2PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 4PubChem[2]
Rotatable Bond Count (Computed) 4PubChem[2]

Experimental Protocol: Preparation of this compound Standard Solution for HPLC Analysis

This protocol outlines a general procedure for preparing a standard solution of this compound for analytical purposes, such as High-Performance Liquid Chromatography (HPLC). This process illustrates the handling of the compound and the generation of waste that would require proper disposal.

Materials:

  • This compound powder

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a mixture with water, depending on the analytical method)

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Spatula

  • Pipettes

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance. Perform this in a fume hood or on a balance with a draft shield to avoid inhalation of any fine powder.

  • Dissolution: Carefully transfer the weighed this compound into a clean volumetric flask (e.g., 10 mL).

  • Solvent Addition: Add a small amount of the chosen HPLC-grade solvent to the volumetric flask to dissolve the this compound. If necessary, use an ultrasonic bath to aid dissolution.

  • Dilution to Volume: Once the this compound is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous. This is your stock solution.

  • Working Standard Preparation: Prepare working standards by diluting the stock solution to the desired concentrations using the same solvent.

  • Waste Generation: All disposable materials that have come into contact with this compound (e.g., weighing paper, pipette tips) and any excess solutions should be collected as chemical waste. The nature of the waste (hazardous or non-hazardous) will be determined by the solvent used.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

IsoguaiacinDisposalWorkflow This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_pure Pure this compound or Aqueous Solution cluster_mixture Mixture with Other Chemicals cluster_disposal Disposal Path start Start: This compound Waste Generated assess_mixture Is the waste a mixture with other chemicals? start->assess_mixture pure_waste Treat as Non-Hazardous Waste assess_mixture->pure_waste No assess_hazard Are any components of the mixture hazardous? assess_mixture->assess_hazard Yes label_non_hazardous Label container: 'Non-Hazardous Waste - this compound' pure_waste->label_non_hazardous hazardous_waste Treat as Hazardous Waste assess_hazard->hazardous_waste Yes non_hazardous_mixture Treat as Non-Hazardous Waste assess_hazard->non_hazardous_mixture No label_hazardous Label container according to institutional hazardous waste guidelines hazardous_waste->label_hazardous non_hazardous_mixture->label_non_hazardous store_waste Store in designated waste accumulation area label_non_hazardous->store_waste label_hazardous->store_waste dispose Dispose through approved institutional waste program store_waste->dispose

Caption: Workflow for the proper disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling Isoguaiacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Isoguaiacin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established best practices for handling novel lignan compounds and potentially cytotoxic natural products. A conservative approach is strongly advised, treating this compound as a substance with unknown toxicological properties and handling it with the utmost care.

Hazard Assessment and Mitigation

This compound is a lignan, a class of naturally occurring polyphenolic compounds. While many dietary lignans are considered safe, some members of this chemical class have exhibited cytotoxic (toxic to cells) properties. Therefore, in a laboratory setting, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves, double-glovedTo prevent skin contact. Double gloving provides an additional barrier and is recommended when handling compounds with unknown toxicity.[1][2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from airborne particles and accidental splashes.[3]
Body Protection Fully buttoned laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection N95 or P2 respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine particles.[2]

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Ventilation: All manipulations of solid this compound that could generate dust, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where this compound is handled.

Standard Operating Procedures:

  • Preventing Aerosolization: Handle solid this compound with care to minimize the generation of dust.

  • Weighing: Weigh the compound inside a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Solution Preparation: Always prepare solutions within a chemical fume hood.

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Personal Hygiene: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Classification: All waste materials contaminated with this compound, including used gloves, disposable lab coats, and any contaminated labware, must be treated as chemical hazardous waste.

  • Containment: Dispose of all contaminated materials in a dedicated, clearly labeled, and securely sealed hazardous waste container.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical hazardous waste. Do not dispose of this compound or contaminated materials down the drain.

Emergency Protocols

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the immediate area. Wear the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Thoroughly clean the spill area with a suitable detergent and water.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of this compound in a laboratory setting.

Isoguaiacin_Handling_Workflow start Receive this compound hazard_assessment 1. Conduct Hazard Assessment (Assume Potent/Cytotoxic Properties) start->hazard_assessment ppe_selection 2. Select and Don Appropriate PPE hazard_assessment->ppe_selection work_area_prep 3. Prepare a Designated Work Area (Chemical Fume Hood) ppe_selection->work_area_prep handling 4. Perform Handling Operations (Weighing, Solution Preparation) work_area_prep->handling decontamination 5. Decontaminate Work Surfaces and Equipment handling->decontamination waste_disposal 6. Segregate and Dispose of Hazardous Waste decontamination->waste_disposal end Procedure Complete waste_disposal->end

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Isoguaiacin

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